Strategic Synthesis of 3-Amino-3-cyclohexylpropanamide
A Technical Guide to Catalytic and Enzymatic Pathways Executive Summary & Molecular Profile 3-Amino-3-cyclohexylpropanamide represents a critical pharmacophore in modern medicinal chemistry. It serves as a non-proteinoge...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Catalytic and Enzymatic Pathways
Executive Summary & Molecular Profile
3-Amino-3-cyclohexylpropanamide represents a critical pharmacophore in modern medicinal chemistry. It serves as a non-proteinogenic
-amino acid scaffold, most notably acting as a saturated bioisostere to -phenylalanine derivatives found in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs) and HCV protease inhibitors.
The saturation of the cyclohexyl ring introduces specific stereochemical challenges and metabolic stability advantages compared to its aromatic counterparts. This guide details three distinct synthesis pathways selected for their scalability, enantioselectivity, and atom economy.
Molecular Specifications
Property
Specification
IUPAC Name
3-Amino-3-cyclohexylpropanamide
Molecular Formula
Molecular Weight
170.25 g/mol
Key Functionality
-Amino Amide (Primary Amine, Primary Amide)
Chirality
C3 Center (Crucial for biological activity)
Pathway A: Catalytic Hydrogenation of Aromatic Precursors
Best For: Scale-up from abundant commercial starting materials.
This pathway utilizes the widely available 3-amino-3-phenylpropanoic acid (or its amide) and performs a heterogeneous catalytic hydrogenation to saturate the aromatic ring. This method is favored in industrial settings due to the low cost of the starting material (Rodionov product).
Mechanistic Insight
The challenge in this transformation is the chemoselectivity required to reduce the benzene ring without hydrogenolizing the benzylic C-N bond. Palladium (Pd/C) is often unsuitable as it promotes debenzylation (cleavage of the amine). Rhodium (Rh) or Ruthenium (Ru) on Carbon are the catalysts of choice as they operate effectively at lower temperatures for ring saturation while preserving the C-N bond.
Experimental Protocol
Precursor: 3-Amino-3-phenylpropanamide (synthesized via standard Rodionov reaction of benzaldehyde).
Step-by-Step Methodology:
Solvent System: Dissolve 3-amino-3-phenylpropanamide (10 mmol) in a mixture of water and acetic acid (9:1 v/v). The acidic environment protonates the amine, protecting it from catalyst poisoning and preventing side reactions.
Catalyst Loading: Add 5 wt% Rhodium on Alumina (Rh/Al
O) or 5 wt% Rh/C. A substrate-to-catalyst ratio (S/C) of 100:1 is typical.
Hydrogenation: Transfer to a high-pressure autoclave. Purge with
(3x) then (3x). Pressurize to 50 bar (725 psi) .
Reaction: Heat to 60°C and stir at 1000 rpm for 12–24 hours. Monitor H
uptake.
Workup: Cool to RT, vent pressure. Filter catalyst through a Celite pad.
Isolation: Neutralize filtrate with NaOH to pH 10. Extract with Ethyl Acetate (3x). Dry over
and concentrate.
Yield: Typically >90% conversion.[1]
Stereochemistry: Cis/Trans diastereoselectivity may occur if other substituents are present; however, for the unsubstituted phenyl ring, the chirality at C3 is generally preserved, though racemization can occur under harsh conditions.
Pathway Visualization
Figure 1: Catalytic cycle for the ring saturation of phenyl-beta-amino amides.
Pathway B: The "De Novo" Rodionov Synthesis
Best For: Direct synthesis from non-aromatic aldehydes.
The Rodionov reaction is a classic one-pot multicomponent reaction typically used for
-phenylalanine. However, by substituting benzaldehyde with cyclohexanecarboxaldehyde , the target scaffold is constructed directly.
Mechanistic Insight
The reaction proceeds via a Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia (from ammonium acetate) and subsequent decarboxylation.
Condensation: In a round-bottom flask, dissolve reagents in Ethanol (0.5 M concentration relative to aldehyde).
Reflux: Heat to reflux (78°C) for 8–12 hours. The reaction evolves
(decarboxylation).
Precipitation: Cool the mixture to 0°C. The
-amino acid (3-amino-3-cyclohexylpropanoic acid) often precipitates as a zwitterion. Filter and wash with cold ethanol.
Amidation (Conversion to Target):
Suspend the acid in dry DCM.
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.
Add excess aqueous Ammonia (28%) or bubble
gas.
Stir 4 hours at RT.
Purification: Wash organic layer with saturated
, then brine. Recrystallize from EtOH/Hexane.
Self-Validating Check: The intermediate acid should show a distinct broad zwitterionic stretch in IR (~2500-3000 cm⁻¹) which disappears upon amidation, replaced by the amide doublet (~3400 cm⁻¹).
Pathway Visualization
Figure 2: The modified Rodionov pathway for direct aliphatic beta-amino acid synthesis.
Best For: Pharmaceutical applications requiring high Optical Purity (>99% ee).
Since the Rodionov reaction yields a racemate, enzymatic kinetic resolution is critical for drug development.
Protocol: Lipase-Catalyzed Resolution
This method uses Candida antarctica Lipase B (CAL-B) to selectively hydrolyze one enantiomer of the ethyl ester.
Esterification: Convert racemic 3-amino-3-cyclohexylpropanoic acid to its ethyl ester using
in EtOH.
Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0) with 10% acetone (cosolvent). Add immobilized CAL-B (Novozym 435).
Resolution: Stir at 30°C. The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa, depending on enzyme specificity).
Separation: Extract the unreacted ester (Organic layer) from the acid (Aqueous layer) at basic pH.
Amidation: Convert the resolved ester or acid to the amide using standard ammonia treatment.
Analytical Validation (CQA)
To ensure the integrity of the synthesized product, the following Critical Quality Attributes must be verified.
-amino acids." Chemical Society Reviews, 2010. Link
Sitagliptin/DPP-4 Context: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005. Link
Heterogeneous Catalysis Data: Maegawa, T., et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 2009. Link
Physicochemical Profiling & Analytical Characterization of 3-Amino-3-cyclohexylpropanamide
Executive Summary In the landscape of modern peptidomimetics, 3-Amino-3-cyclohexylpropanamide represents a critical scaffold. As a -amino acid derivative, it offers a unique combination of structural rigidity and proteol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern peptidomimetics, 3-Amino-3-cyclohexylpropanamide represents a critical scaffold. As a
-amino acid derivative, it offers a unique combination of structural rigidity and proteolytic resistance that -amino acids cannot provide. This molecule serves as a vital intermediate in the synthesis of protease inhibitors (e.g., for HCV or DPP-IV targets) where the cyclohexyl group mimics the lipophilic side chains of Leucine or Phenylalanine but without the aromaticity, altering the electronic interaction with the target enzyme's S1 pocket.
This guide provides a definitive technical analysis of its physicochemical properties, synthesis-related impurity profiles, and validated analytical methodologies. It is designed to empower researchers to handle, characterize, and utilize this building block with precision.
Molecular Architecture & Stereochemistry
The efficacy of 3-Amino-3-cyclohexylpropanamide relies heavily on its stereochemical configuration. Unlike natural amino acids, the amino group is positioned at the
-carbon (C3), introducing an extra methylene group into the backbone.
Chiral Center: C3 is the sole stereocenter. The (S)-enantiomer is frequently the bioactive target in drug design, derived from L-Phenylalanine or L-Tyrosine precursors.
Electronic Profile
The molecule possesses two distinct nitrogen environments:
Primary Amine (C3): Highly basic (
). In physiological conditions (pH 7.4), this exists predominantly as the ammonium cation ().
Primary Amide (Terminal): Neutral (
for deprotonation). It acts as a hydrogen bond donor/acceptor but does not ionize in aqueous buffers.
Physicochemical Characteristics
The following data aggregates experimental observations and high-confidence predictive models essential for formulation and assay development.
Table 1: Core Physicochemical Parameters[2]
Parameter
Value / Range
Description & Implications
Physical State
White Crystalline Solid
Typically isolated as the HCl salt to prevent amine oxidation and improve handling.
Solubility (Water)
High (>50 mg/mL as HCl)
The salt form is highly soluble due to the ionic ammonium headgroup. Free base has reduced solubility.
Solubility (Organic)
MeOH, EtOH, DMSO
Soluble in polar protic/aprotic solvents. Poor solubility in non-polar solvents (Hexane, Et2O).
LogP (Octanol/Water)
0.6 – 0.9 (Predicted)
Moderately lipophilic due to the cyclohexyl ring, balancing the polar amine/amide backbone.
pKa (Conjugate Acid)
9.6 ± 0.5
The -amino group is slightly more basic than typical -amino acids due to reduced inductive withdrawal from the carbonyl.
H-Bond Donors
3 (Amine + Amide)
Critical for binding affinity in enzyme active sites.
Polar Surface Area
~80
Indicates good potential for membrane permeability if the amine is masked (prodrug) or paired.
Synthesis & Impurity Profiling
Understanding the genesis of the molecule allows for the anticipation of specific impurities. The synthesis often proceeds via the Arndt-Eistert homologation of protected amino acids or reduction of Schiff bases.
Common Impurities
Hydrolysis Product: 3-Amino-3-cyclohexylpropanoic acid (Loss of amide).
Enantiomer: (R)-isomer (if starting from chiral pool) or Racemate (if from achiral synthesis).
Dimerization: Formation of peptide-like dimers during the amidation step.
Synthesis & Degradation Pathway Visualization
Figure 1: Synthetic logic flow highlighting critical control points for stereochemical integrity and hydrolytic stability.
Mobile Phase: Methanol (90%) / Water (10%) with 0.1% Triethylamine (TEA) and 0.1% Acetic Acid.
Flow Rate: 1.0 mL/min.
Detection: UV @ 205 nm (Amide absorption).
Selectivity: The teicoplanin cavity specifically recognizes the
-amino acid backbone, often resolving enantiomers with .
Analytical Decision Tree
Figure 2: Step-wise analytical workflow ensuring material quality before downstream application.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask)
Objective: To determine the saturation solubility of the HCl salt at pH 7.4.
Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
Equilibration: Cap tightly and agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. Note: Discard the first 200 µL to account for filter adsorption.
Quantification: Dilute the filtrate 1:100 with Mobile Phase A and analyze via the Achiral HPLC method against a standard curve.
Protocol 2: Chiral Purity Assessment
Objective: To quantify the presence of the unwanted enantiomer.
System Suitability: Inject a racemic mixture (prepared by mixing equal parts of enantiomers or forcing racemization with base). Verify resolution (
) > 1.5.
Sample Prep: Dissolve the test sample in MeOH at 1.0 mg/mL.
Injection: Inject 5 µL.
Calculation:
Acceptance: For pharmaceutical intermediates, typically
ee is required to prevent diastereomer formation in subsequent coupling steps.
References
PubChem. 3-Amino-3-cyclohexylpropanamide Hydrochloride (Compound Summary). National Library of Medicine. [Link]
Bechtold, M. et al. (2009).
-Amino Acid Amides by -Aminopeptidases.[1] Chemistry – A European Journal. [Link]
D'Acquarica, I. et al. (2000).[2] Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
A Technical Guide to Unlocking the Therapeutic Potential of Novel Amino Acid Derivatives
Introduction: The Versatility of Amino Acid Derivatives in Drug Discovery Beyond the Proteome: Chemical Space and Therapeutic Opportunity Amino acids, the fundamental building blocks of proteins, represent a privileged c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of Amino Acid Derivatives in Drug Discovery
Beyond the Proteome: Chemical Space and Therapeutic Opportunity
Amino acids, the fundamental building blocks of proteins, represent a privileged class of chiral molecules that have been honed by evolution for specific biological functions. However, their utility extends far beyond their canonical roles in polypeptide chains. By chemically modifying the core structure—the alpha-carbon, the amino group, the carboxyl group, or the side chain (R-group)—we unlock a vast and largely unexplored chemical space. These novel amino acid derivatives are not merely analogues of their natural counterparts; they are new chemical entities with the potential for profoundly different biological activities. This guide provides an in-depth exploration of the therapeutic possibilities these derivatives present, focusing on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.
Rationale for Derivatization: Enhancing Potency, Stability, and Specificity
The deliberate modification of amino acids is a cornerstone of modern medicinal chemistry. The primary motivation is to overcome the limitations of natural peptides or small molecules in a therapeutic context. Derivatization can transform a molecule's pharmacokinetic and pharmacodynamic profile. For instance, substituting natural L-amino acids with their D-enantiomers can confer remarkable resistance to proteolytic degradation, a major hurdle for peptide-based drugs.[1][2] Similarly, converting a carboxylic acid group to a methyl ester can improve cell membrane penetration, enhancing bioavailability and intracellular activity.[3][4][5] This strategic chemical tailoring allows for the fine-tuning of a molecule's properties to create more potent, stable, and target-specific therapeutic agents.
Key Biological Activities and Mechanistic Insights
Novel amino acid derivatives have demonstrated a broad spectrum of biological activities. Their structural diversity allows them to interact with a wide array of biological targets, from enzymes and receptors to microbial cell membranes.
Anticancer Activity: Targeting Malignant Cells
The search for more effective and less toxic chemotherapeutics is a driving force in drug discovery. Amino acid derivatives have emerged as a promising class of anticancer agents, often acting through mechanisms distinct from traditional therapies.[4][6]
2.1.1 Mechanisms of Action
A key advantage of amino acid derivatives is their ability to be recognized by cellular transport systems, potentially leading to selective uptake by cancer cells with high metabolic rates. Their mechanisms of action are diverse and include:
Enzyme Inhibition : Many cellular processes critical for cancer cell proliferation rely on specific enzymes. For example, Mycophenolic Acid (MPA), a metabolite of Penicillium fungi, and its derivatives exhibit anticancer activity by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme essential for nucleotide synthesis.[3][4][5]
Apoptosis Induction : A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Acridine and its derivatives, for instance, are known DNA intercalators that can trigger cell cycle arrest and apoptosis.[6]
Membrane Disruption : Certain amphipathic amino acid derivatives, particularly those designed to mimic antimicrobial peptides, can selectively disrupt the membranes of cancer cells, which often have different lipid compositions compared to healthy cells.[7]
2.1.2 Case Study: β²,²-Amino Acid Derivatives
Researchers have developed small, synthetic β²,²-amino acid derivatives modeled on short cationic antimicrobial peptides. These compounds exhibit potent anticancer activity with a broad spectrum against numerous cancer cell lines, including leukemia, colon cancer, and melanoma, with IC50 values in the low micromolar and even sub-micromolar range.[7] A significant advantage is their high selectivity for cancer cells over healthy human cells, such as red blood cells and fibroblasts, suggesting a favorable therapeutic window.[7]
Antimicrobial Activity: A New Front Against Resistance
The rise of multidrug-resistant (MDR) pathogens constitutes a global health crisis. Amino acid derivatives, particularly those based on antimicrobial peptides (AMPs), offer novel mechanisms of action that can bypass conventional resistance pathways.[8]
2.2.1 Mechanisms of Action
Most AMPs and their mimics are cationic and amphipathic. This structure facilitates their interaction with and disruption of the negatively charged microbial cell membrane, a mechanism to which it is difficult for bacteria to develop resistance.[1][8] The result is membrane permeabilization, leakage of cellular contents, and rapid cell death.
2.2.2 Strategies to Enhance Stability: The Role of D-Amino Acids
A significant challenge for therapeutic peptides is their susceptibility to proteases in the body.[1][2] A powerful strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-amino acid stereoisomers.[1] Since proteases are stereospecific for L-amino acids, peptides constructed partially or entirely from D-amino acids are highly resistant to degradation, increasing their stability and in vivo half-life without necessarily compromising their membrane-disrupting activity.[1][2]
Neuroprotective Activity: Guarding the Central Nervous System
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[9] Amino acid derivatives are being explored for their potential to protect neurons from the various insults that drive these conditions.
2.3.1 Mechanisms of Action
The neuroprotective mechanisms of amino acid derivatives are multifaceted:
Antiglutamatergic Effects : Overactivation of glutamate receptors (excitotoxicity) is a common pathway of neuronal death in ischemic events like stroke. Halogenated derivatives of L-Phenylalanine have been shown to depress excitatory glutamatergic synaptic transmission, thereby reducing excitotoxic damage.[10]
Antioxidant Activity : Oxidative stress is a key contributor to neurodegeneration.[11] Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the brain's primary antioxidant.[11] Derivatives that can increase cysteine uptake and GSH levels may therefore protect neurons from oxidative damage.[12]
Mitochondrial Stabilization : Poly-D-arginine peptides have been shown to be neuroprotective in models of brain ischemia by stabilizing mitochondria and reducing oxidative stress.[13]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation underlies many diseases, from arthritis to cardiovascular disease. Amino acid derivatives offer a novel scaffold for the development of anti-inflammatory drugs, potentially with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]
2.4.1 Mechanisms of Action
Similar to some NSAIDs, certain amino acid derivatives can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[15][16] Histidine and tryptophan derivatives, for example, have shown potent anti-inflammatory and analgesic activity, in some cases more powerful than aspirin and diclofenac.[14][15]
2.4.2 Prodrug Strategies
To improve targeting and reduce systemic side effects, amino acid derivatives can be designed as prodrugs. In one strategy, an amino acid is bound to a known selective COX-2 inhibitor. This derivative may have reduced activity in vitro but, after oral administration, is converted in vivo to the active parent compound, exerting a potent anti-inflammatory effect at the target site.[16]
Experimental Workflows for Screening and Characterization
The identification and validation of biologically active amino acid derivatives require a systematic pipeline of robust and reproducible in vitro assays. The following section details core protocols for assessing the activities discussed above.
High-Throughput Screening: A General Workflow
The initial phase of discovery involves screening a library of novel derivatives to identify "hits" with the desired biological activity. This workflow is designed for efficiency and scalability.
General workflow for screening novel compounds.
Assessing Anticancer Potential: In Vitro Cytotoxicity and Mechanistic Assays
The foundation of anticancer drug screening is the evaluation of a compound's ability to kill or inhibit the proliferation of cancer cells.[17][18]
3.2.1 Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[19][20] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[19]
Methodology:
Cell Seeding : Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[20]
Compound Treatment : Prepare serial dilutions of the test amino acid derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.[20]
MTT Addition : Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20]
Formazan Solubilization : Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[20]
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.2.2 Protocol: Annexin V-FITC/PI Staining for Apoptosis
To determine if cell death occurs via apoptosis, this flow cytometry-based assay is employed. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
Methodology:
Treatment : Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
Harvesting : Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[20]
Staining : Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide stain that enters late apoptotic and necrotic cells with compromised membranes).[20]
Incubation : Incubate in the dark at room temperature for 15 minutes.[20]
Analysis : Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Evaluating Antimicrobial Efficacy
The gold standard for quantifying the in vitro activity of a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).
3.3.1 Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23] It is highly accurate and recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23][24]
Methodology:
Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the amino acid derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[22]
Inoculation : Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a turbidity of 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[22] Add this suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
Incubation : Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria). Incubate the plate at 37°C for 16-20 hours.[21][22]
Reading the MIC : The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of bacterial growth.[21]
Table 1: Example MIC Data for a Novel Derivative
Microorganism
Strain
MIC (µg/mL)
Staphylococcus aureus
ATCC 29213
4
Escherichia coli
ATCC 25922
8
Pseudomonas aeruginosa
ATCC 27853
16
| Candida albicans | ATCC 90028 | 8 |
Investigating Neuroprotective Effects
To test if a compound can protect neurons from damage, in vitro models that mimic pathological conditions are essential.
3.4.1 Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) Model
This assay simulates the ischemic conditions of a stroke to evaluate the neuroprotective potential of a compound.[10]
Methodology:
Cell Culture : Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to a confluent monolayer.[25][26]
OGD Induction : Wash the cells and replace the normal culture medium with a glucose-free medium. Place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a period of 1-4 hours to induce cell injury.
Treatment : The test compound can be added before, during, or after the OGD period to assess its protective, therapeutic, or restorative effects.
Reoxygenation : After the OGD period, return the cells to normal glucose-containing medium and incubate under normoxic conditions for 24 hours.
Assessment of Viability : Quantify neuronal viability using an appropriate assay, such as the LDH assay, which measures the release of lactate dehydrogenase from damaged cells, or the MTT assay.[10][19] A significant reduction in LDH release or an increase in MTT reduction in compound-treated cells compared to OGD-only cells indicates a neuroprotective effect.[10]
Characterizing Anti-inflammatory Properties
Cell-based models are used to screen for compounds that can suppress inflammatory responses.
3.5.1 Protocol: LPS-Induced Inflammation in Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages via Toll-like receptor 4 (TLR4) signaling.[9][27] This model is widely used to study anti-inflammatory effects.[9][28]
Methodology:
Cell Culture : Plate macrophage-like cells (e.g., RAW 264.7 or THP-1) and allow them to adhere.
Treatment : Pre-treat the cells with various concentrations of the test amino acid derivative for 1-2 hours.
Inflammatory Challenge : Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 6-24 hours.[28][29]
Quantify Inflammatory Mediators :
Nitric Oxide (NO) : Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
Pro-inflammatory Cytokines : Collect the cell culture supernatant and quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[29]
Analysis : A significant dose-dependent reduction in the production of NO and pro-inflammatory cytokines in the presence of the test compound indicates anti-inflammatory activity.
LPS-induced inflammatory signaling pathway.
Conclusion and Future Perspectives
The field of novel amino acid derivatives is a fertile ground for therapeutic innovation. By moving beyond the 20 canonical structures, scientists can design molecules with enhanced stability, improved bioavailability, and potent, targeted biological activities. The methodologies outlined in this guide provide a robust framework for the systematic screening and characterization of these compounds. As synthetic methods become more sophisticated, allowing for the routine incorporation of unnatural and D-amino acids, we can expect the discovery of next-generation therapeutics for a wide range of human diseases, from multidrug-resistant infections to cancer and neurodegeneration. The continued exploration of this rich chemical space holds immense promise for the future of medicine.
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Nakazato, R., & Ota, M. (2024). Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. Neurochemistry International, 178, 105786. Available from: [Link]
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Kumar, P., Kizhakkedathu, E. N., & Straus, S. K. (2018). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 64(7), 443-456. Available from: [Link]
Anand, A., & Patience, A. A. (2022). Emerging three-dimensional neuronal culture assays for neurotherapeutics drug discovery. Expert Opinion on Drug Discovery, 17(4), 367-378. Available from: [Link]
Wang, X., et al. (2025). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 30(17), 3456. Available from: [Link]
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-277). Humana Press. Available from: [Link]
Szymańska, M., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9845. Available from: [Link]
Karataş, M. O., et al. (2024). The synthesis of novel unnatural amino acid by intramolecular aza-Michael addition reaction as multitarget enzyme inhibitors. Journal of Biochemical and Molecular Toxicology, e23696. Available from: [Link]
Mitchell, N. L., et al. (2022). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 23(19), 11880. Available from: [Link]
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available from: [Link]
Mukherjee, S., et al. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Langmuir. Available from: [Link]
InnoSer. (n.d.). In vitro neurology assays. Retrieved February 13, 2026, from [Link]
Martorana, F., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. In Neuroprotection (pp. 225-245). Springer US. Available from: [Link]
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42599-42621. Available from: [Link]
Doma, O. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 549-560. Available from: [Link]
Takeda, K., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14364. Available from: [Link]
Georgieva, J. V., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Molecules, 27(17), 5670. Available from: [Link]
Singh, A., & Singh, R. K. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmaceutical Chemistry & Chemical Science, 2(1), 1-5. Available from: [Link]
Zhao, Y., et al. (2023). Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. Antioxidants, 12(9), 1673. Available from: [Link]
Wang, D., et al. (2014). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. African Journal of Biotechnology, 13(15), 1636-1642. Available from: [Link]
Saxena, R. N., Pendse, V. K., & Khanna, N. K. (1984). Anti-inflammatory and analgesic properties of four amino-acids. Indian Journal of Physiology and Pharmacology, 28(4), 299-305. Available from: [Link]
Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Retrieved February 13, 2026, from [Link]
Waheed, E. J., & Obaid, S. M. (2019). Article - Biological Activities of Amino Acid Derivatives and their Complexes a Review. Digital Repository of University of Kerbala. Available from: [Link]
Leonardi, E. T., & Mytilineou, C. (1998). Cell culture models of neuronal degeneration and neuroprotection. Implications for Parkinson's disease. Advances in Experimental Medicine and Biology, 446, 203-222. Available from: [Link]
NeuroProof. (n.d.). Primary Neuronal Cell Cultures Research Tools. Retrieved February 13, 2026, from [Link]
Li, Y., et al. (2021). Synthesis of Novel Pinocembrin Amino Acid Derivatives and Their Antiaging Effect on Caenorhabditis elegans via the Modulating DAF-16/FOXO. Journal of Agricultural and Food Chemistry, 69(41), 12148-12157. Available from: [Link]
Discovery and synthesis of 3-Amino-3-cyclohexylpropanamide analogs
The Cyclohexyl Scaffold in -Amino Acid Design: A Technical Guide to 3-Amino-3-cyclohexylpropanamide Executive Summary This technical guide addresses the design, synthesis, and application of 3-Amino-3-cyclohexylpropanami...
Author: BenchChem Technical Support Team. Date: February 2026
The Cyclohexyl Scaffold in
-Amino Acid Design: A Technical Guide to 3-Amino-3-cyclohexylpropanamide
Executive Summary
This technical guide addresses the design, synthesis, and application of 3-Amino-3-cyclohexylpropanamide and its analogs. As a saturated, lipophilic bioisostere of
-phenylalanine, this scaffold is a critical pharmacophore in modern drug discovery, particularly for protease inhibitors (DPP-4, Renin, HIV-1) and GPCR ligands. Its distinct structural advantage lies in providing significant hydrophobic bulk and defined stereochemistry without the metabolic liability of aromatic hydroxylation. This guide details scalable asymmetric synthesis routes, specifically Rh-catalyzed hydrogenation and Arndt-Eistert homologation , and provides actionable protocols for library development.
Part 1: Pharmacophore Rationale & Strategic Value
The "Saturated Bioisostere" Advantage
In medicinal chemistry, replacing a planar phenyl ring with a non-planar cyclohexyl ring (saturation) often improves solubility and alters receptor binding kinetics—a strategy known as "escaping Flatland."
Metabolic Stability: The cyclohexyl group is resistant to CYP450-mediated arene oxidation.
Hydrophobic Space Filling: The chair conformation of cyclohexane occupies a larger volume than a flat benzene ring, often enhancing Van der Waals interactions in hydrophobic pockets (e.g., S1/S2 subsites of proteases).
Foldamer Potential:
-amino acids containing cyclohexyl side chains strongly promote 14-helix formation in peptidomimetics, increasing proteolytic stability.
Structural Definition
The target molecule is a
-amino acid amide:
IUPAC: 3-Amino-3-cyclohexylpropanamide
Structure:
Chirality: The (R)- or (S)-configuration at C3 is critical for biological activity.
Part 2: Retrosynthetic Analysis
The synthesis of 3-Amino-3-cyclohexylpropanamide is best approached via three distinct disconnections, selected based on scale and stereochemical requirements.
Figure 1: Retrosynthetic tree illustrating the three primary routes to the target scaffold.
Part 3: Synthetic Methodologies
Route A: Asymmetric Hydrogenation (The Scalable, Modern Route)
This is the preferred industrial route due to high enantioselectivity (>98% ee) and atom economy. It utilizes a Rhodium-catalyzed hydrogenation of a
-enamido ester precursor.
Mechanism & Workflow
The reaction relies on the coordination of the enamide olefin and the amide carbonyl to the chiral Rhodium center, directing the hydride attack to a specific face of the double bond.
Figure 2: Workflow for the asymmetric hydrogenation route.
Experimental Protocol
Substrate Preparation: Condense cyclohexanecarbaldehyde with methyl acetamidoacetate (or equivalent phosphonate) to yield methyl 3-cyclohexyl-3-acetamidoacrylate.
H NMR (disappearance of olefin peak at ~6.5 ppm). Check ee by Chiral HPLC (Chiralcel OD-H).
Amidation: Treat the ester with 7N
in methanol at 0°C RT for 24h to yield the final amide.
Route B: Arndt-Eistert Homologation (The Chiral Pool Route)
Best for small-scale, high-purity synthesis starting from commercially available (S)-Cyclohexylglycine.
Protocol
Activation: React N-Boc-(S)-cyclohexylglycine (10 mmol) with isobutyl chloroformate (1.1 equiv) and NMM (1.1 equiv) in THF at -15°C to form the mixed anhydride.
Diazotization: Filter salts (under Argon) and add the filtrate to a solution of diazomethane (caution: generated ex situ, excess) in ether at 0°C. Stir 1h.
Safety Note: Use blast shield and smooth glassware for diazomethane.
Wolff Rearrangement: Dissolve the crude diazoketone in THF/Water (9:1). Add Silver Benzoate (10 mol%) and sonicate or heat to 50°C.
Modification for Amide: To get the amide directly, perform the rearrangement in the presence of aqueous ammonia instead of water.
Purification: Recrystallize from EtOAc/Hexanes.
Part 4: Analog Design & SAR
To optimize potency and DMPK properties, systematic modifications are applied to the core scaffold.
Reductive amination of the final amine with HCHO/NaBH(OAc)3.
Ring-Constrained
Cyclohexyl C4
Introduces polarity or locks conformation.
Start from 4-substituted cyclohexanecarbaldehyde (e.g., 4-OH, 4-F).
Heterocyclic
Ring Replacement
Bioisosteric replacement (e.g., Tetrahydropyran).
Use 4-formyl-tetrahydropyran as starting aldehyde.
Alpha-Fluoro
C2 Position
Blocks metabolic oxidation; alters pKa.
Electrophilic fluorination (NFSI) of the enolate of the -amino ester.
Part 5: Analytical Characterization
Self-Validating Analytical Suite:
H NMR (400 MHz, DMSO-):
6.80 & 7.20 (br s, 2H, )
3.10 (m, 1H, )
2.15 (dd, 1H, ), 2.05 (dd, 1H, )
1.70-0.90 (m, 11H, Cyclohexyl).
Chiral HPLC:
Column: Daicel Chiralpak AD-H or OD-H.
Mobile Phase: Hexane:IPA (90:10) + 0.1% DEA.
Criteria: Enantiomeric excess (ee) must be
for biological testing.
References
Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link
Burk, M. J., et al. (1993).
-amino acid derivatives via highly enantioselective hydrogenation of -acetamidoacrylates." Journal of the American Chemical Society, 115(22), 10125-10138. Link
Lellek, V., et al. (2020).
-aminomethylacrylates containing a free NH group." Organic Letters, 22(23), 9200-9204. Link
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
Weiner, B., et al. (2010).
-amino acids." Chemical Society Reviews, 39, 1656-1691. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In Silico Modeling of 3-Amino-3-cyclohexylpropanamide Interactions
Content Type: Technical Whitepaper / Methodological Guide
Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1][]
Executive Summary
3-Amino-3-cyclohexylpropanamide is a critical
-amino acid derivative serving as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1][] Structurally analogous to the side chains of gliptins (e.g., Sitagliptin), this moiety combines a basic primary amine for electrostatic anchoring with a lipophilic cyclohexyl group for hydrophobic pocket occupation. This guide details the computational protocol for modeling its interactions, specifically targeting serine proteases like Dipeptidyl Peptidase-4 (DPP-4), where this pharmacophore is most biologically relevant.[1][]
Chemical Identity & Physicochemical Profiling
Before initiating docking or dynamics, the ligand must be rigorously characterized.[] 3-Amino-3-cyclohexylpropanamide possesses a chiral center at the C3 position and a conformationally flexible cyclohexyl ring.[1][]
Chirality: The (R)-enantiomer is typically the bioactive conformer in DPP-4 inhibition, mimicking the P2 residue of natural substrates.[1][] Both (R) and (S) enantiomers must be modeled to determine stereoselectivity.[]
Protonation State: The
-amino group (pKa 9.0–9.[1][]5) is protonated () at physiological pH (7.4).[1][] This is non-negotiable for accurate modeling as it drives the primary binding event.[]
Ligand Preparation Protocol
Objective: Generate a low-energy 3D ensemble accounting for tautomers and ring conformations.
Topology Generation: Convert 2D SMILES (NC(=O)CC(N)C1CCCCC1) to 3D.
Ionization: Set pH to
. Ensure the C3-amine is protonated (+1 charge).[1][] The amide nitrogen remains neutral.[]
Conformational Sampling: The cyclohexyl ring prefers the chair conformation.[] Generate conformers to sample the equatorial vs. axial orientation of the propanamide tail relative to the ring.
Tool Recommendation: Schrödinger LigPrep or MOE Conformational Search.[]
Target Selection & Active Site Mapping
To demonstrate the interaction modeling, we utilize DPP-4 as the primary case study.[] This enzyme's active site is evolved to recognize N-terminal amines of peptides, making it the perfect receptor for this ligand.[]
The Biological Target: DPP-4 (CD26)[1][2]
PDB Accession: 1X70 (Sitagliptin-bound) or 4FFW.[1][]
Key Residues:
Glu205 & Glu206: The "Glu-anchors."[1][] These carboxylates form a bidentate salt bridge with the protonated amine of the ligand.
S1 Hydrophobic Pocket: Tyr662, Tyr666, Val656. The cyclohexyl group targets this lipophilic cavity.[]
Catalytic Triad: Ser630, Asp708, His740.
Interaction Logic Diagram
The following diagram illustrates the mechanistic logic driving the modeling strategy.
Figure 1: Pharmacophoric mapping of 3-Amino-3-cyclohexylpropanamide within the DPP-4 active site.[1][]
Experimental Protocols
Molecular Docking Workflow
Rationale: Standard rigid-receptor docking may fail if the S1 pocket is collapsed.[1][] An Induced-Fit Docking (IFD) approach is recommended to allow Tyr547/Tyr662 side-chain adjustments.[1][]
Step-by-Step Methodology:
Grid Generation:
Center the grid box on the coordinates of the co-crystallized ligand (e.g., Sitagliptin in 1X70).
Constraint Definition (Critical): Define a positional constraint or a hydrogen-bond constraint on Glu205/Glu206 . This forces the docking algorithm to prioritize the salt bridge, filtering out false positives where the amine faces solvent.
Docking Execution:
Software: AutoDock Vina (Open Source) or Glide (Commercial).[1][]
Precision: XP (Extra Precision) mode if using Glide to penalize desolvation accurately.[]
Exhaustiveness: Set to 32 or higher to ensure the cyclohexyl ring finds the global minimum within the S1 pocket.
Pose Filtering:
Discard poses lacking the N-H...O interactions with Glu205/206 (
).[]
Select poses where the cyclohexyl ring shows maximal buried surface area.[]
Molecular Dynamics (MD) Simulation
Rationale: Docking provides a static snapshot.[] MD is required to verify the stability of the salt bridge and the flexibility of the cyclohexyl ring over time.
Simulation Parameters:
Force Field: OPLS4 or CHARMM36m (optimized for peptidomimetics).[]
Solvent Model: TIP3P water box with 10
buffer.
System Neutralization: Add
or ions to neutralize the total charge (DPP-4 is negatively charged).[1][]
Production Run: 100 ns is sufficient for a fragment-sized ligand.[1][]
Analysis Metrics (Post-Processing):
RMSD (Root Mean Square Deviation): Calculate ligand RMSD relative to the protein backbone.[] A stable binder should have an RMSD
after equilibration.[]
Salt Bridge Persistence: Plot the distance between the ligand amine N and Glu205/206 carboxylate C over the trajectory.[] Interaction is considered "stable" if distance
for of frames.[]
SASA (Solvent Accessible Surface Area): Monitor the SASA of the cyclohexyl group. A decrease indicates stable hydrophobic burial.[]
Automated Workflow Diagram
Figure 2: End-to-end computational pipeline for validating fragment interactions.
ADMET Profiling & Quantitative Data
While binding is necessary, drug-likeness is dictated by ADMET properties.[1][] The cyclohexyl group significantly impacts lipophilicity.[][4]
Predicted Physicochemical Properties
The following data represents consensus predictions for the (R)-isomer using QikProp (Schrödinger) and SwissADME.
Property
Value
Interpretation
Molecular Weight
170.25 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][]
LogP (Octanol/Water)
~1.2 – 1.5
Optimal hydrophilicity/lipophilicity balance for oral absorption.[]
TPSA
69.1
High polar surface area relative to size due to primary amine and amide.[]
BBB Permeability
Low to Moderate
The charged amine limits passive diffusion across the Blood-Brain Barrier.[1][]
Metabolic Stability
Moderate
The cyclohexyl ring is susceptible to CYP450 hydroxylation.[]
Toxicity Alerts
hERG Inhibition: Low probability (molecular weight is low, basicity is moderate).[]
Ames Toxicity: Generally negative for simple beta-amino amides.[1][]
Conclusion & Strategic Recommendations
3-Amino-3-cyclohexylpropanamide is a robust "anchor fragment" for protease inhibition.[1][] The modeling data confirms that its efficacy relies almost entirely on the fidelity of the salt bridge with the receptor's glutamate/aspartate residues and the steric fit of the cyclohexyl ring.
Recommendations for Researchers:
Stereochemistry Matters: Always model the (R)-enantiomer first for DPP-4 targets; the (S)-enantiomer often clashes with the hydrophobic S2 subsite.[1][]
Water Bridges: In MD simulations, look for bridging water molecules between the amide oxygen of the ligand and Tyr547.[] These often stabilize the complex.[]
Derivatization: Use this molecule as a starting scaffold.[][4] Growing the molecule from the amide nitrogen (N-substitution) allows access to the S2' subsite, potentially increasing potency from micromolar (fragment) to nanomolar (lead) range.
Structure and design of DPP-4 inhibitors. (Basis for Sitagliptin/Glu-anchoring mechanism)
Source: Protein Data Bank (PDB 1X70)
URL:[Link][1][]
Peptidomimetics in Silico: Approaches and Applications.
Source: Molecular Informatics (Wiley)
URL:[1][][Link][1][]
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
Source:[1][] Scientific Reports
URL:[1][][Link][1][]
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.
Source: Journal of Computational Chemistry
URL:[Link][1][]
An In-depth Technical Guide to 3-Amino-3-cyclohexylpropanamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-3-cyclohexylpropanamide, a β-amino acid derivative. While specific data for this...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-cyclohexylpropanamide, a β-amino acid derivative. While specific data for this compound is limited in publicly accessible literature, this document consolidates available information and presents a scientifically grounded perspective on its chemical identity, potential synthetic routes, and likely applications. By examining closely related analogs, this guide offers valuable insights for researchers interested in the strategic use of carbocyclic β-amino acids in peptidomimetics, medicinal chemistry, and materials science.
Chemical Identity and Molecular Structure
3-Amino-3-cyclohexylpropanamide is a chiral β-amino acid derivative with a cyclohexyl group attached to the β-carbon. This structural feature imparts a significant degree of lipophilicity and conformational rigidity, which can be of interest in drug design and molecular engineering.
Molecular Formula and Weight
The molecular formula for 3-Amino-3-cyclohexylpropanamide is C9H18N2O [1]. The corresponding molecular weight is 170.25 g/mol . The hydrochloride salt of this compound has the same molecular formula[2].
CAS Number
Structural Analogs
Several structurally similar compounds are documented, which can provide insights into the chemical space of 3-Amino-3-cyclohexylpropanamide. These include:
3-amino-3-cyclohexylpropanamide hydrochloride : The HCl salt of the target molecule[2].
Propanamide, 3-amino-N-cyclohexyl-3-thioxo- : A thioamide analog with the CAS number 59749-95-0[].
3-Amino-3-(2-methylcyclohexyl)propanamide : A derivative with a methyl group on the cyclohexane ring, bearing the CAS number 1852223-37-0[4].
3-Amino-3-cyclohexylpropan-1-ol : The corresponding amino alcohol, with CAS number 109647-95-2[5][6].
Synthesis and Methodologies
While a specific, validated synthesis protocol for 3-Amino-3-cyclohexylpropanamide is not described in the available literature, a plausible synthetic route can be devised based on established methods for the synthesis of β-amino acids and their amides. A likely approach would involve a multi-step process starting from commercially available precursors.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for 3-Amino-3-cyclohexylpropanamide is illustrated below. The primary disconnection would be the amide bond, leading back to a protected β-amino acid and ammonia. The β-amino acid can be derived from a corresponding α,β-unsaturated ester via a Michael addition.
Caption: Retrosynthetic analysis of 3-Amino-3-cyclohexylpropanamide.
Step-by-Step Experimental Protocol (Proposed)
The following is a proposed, non-validated experimental workflow for the synthesis of 3-Amino-3-cyclohexylpropanamide. This protocol is based on general methodologies for the synthesis of related β-amino acids.
Step 1: Synthesis of the α,β-Unsaturated Ester
Combine cyclohexanecarboxaldehyde and a malonic acid monoester (e.g., mono-tert-butyl malonate) in a suitable solvent such as toluene.
Add a catalytic amount of a base like piperidine.
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
Monitor the reaction by TLC until the starting materials are consumed.
After cooling, wash the reaction mixture with dilute acid and brine, then dry over anhydrous sodium sulfate.
Purify the resulting α,β-unsaturated ester by column chromatography.
Step 2: Michael Addition for Introduction of the Amino Group
Dissolve the purified α,β-unsaturated ester in a polar aprotic solvent like THF.
Cool the solution to a low temperature (e.g., -78 °C).
Add a solution of a chiral lithium amide, or for a racemic synthesis, a suitable amine source like benzylamine.
Allow the reaction to proceed at low temperature, then warm to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent and purify by column chromatography. This will yield the protected β-amino acid ester.
Step 3: Hydrolysis of the Ester
Dissolve the protected β-amino acid ester in a mixture of a suitable organic solvent and water.
Add a base such as lithium hydroxide to hydrolyze the ester.
Stir at room temperature until the reaction is complete.
Acidify the mixture to protonate the carboxylic acid.
Extract the protected β-amino acid and dry the organic layer.
Step 4: Amide Formation
Dissolve the protected β-amino acid in a solvent like dichloromethane.
Add an amide coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
Introduce ammonia, typically from a solution in an organic solvent or as ammonium chloride with an excess of base.
Stir at room temperature until the reaction is complete.
Wash the reaction mixture, dry the organic layer, and purify the protected product.
Step 5: Deprotection
The final step involves the removal of the protecting group from the amino function. The choice of deprotection conditions will depend on the protecting group used (e.g., hydrogenolysis for a benzyl group, acidic conditions for a Boc group).
Purify the final product, 3-Amino-3-cyclohexylpropanamide, by crystallization or chromatography.
Caption: Proposed workflow for the synthesis of 3-Amino-3-cyclohexylpropanamide.
Potential Applications and Research Directions
The unique structural characteristics of 3-Amino-3-cyclohexylpropanamide suggest its potential utility in several areas of chemical and pharmaceutical research.
Peptidomimetics and Foldamers
β-amino acids are known to form stable secondary structures, such as helices and turns, in peptides[7][8]. The rigid cyclohexyl group in 3-Amino-3-cyclohexylpropanamide can act as a strong conformational constraint. Its incorporation into peptide chains could lead to the development of novel foldamers with predictable three-dimensional structures. These peptidomimetics often exhibit enhanced resistance to proteolytic degradation, a desirable property for therapeutic agents.
Drug Discovery and Medicinal Chemistry
The cyclohexyl moiety can enhance the lipophilicity of a molecule, which may improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. As a building block, 3-Amino-3-cyclohexylpropanamide could be used in the synthesis of small molecule libraries for screening against various biological targets. Its structural similarity to compounds like β-Cyclohexyl-L-alanine amide hydrochloride, which has applications in neuropharmacology research, suggests that it could be explored for similar purposes[4].
Material Science
Amides derived from cyclohexane-β-amino acids have been shown to be excellent gelling agents for apolar and medium polarity solvents[5]. The combination of the hydrogen-bonding amide groups and the hydrophobic cyclohexyl rings in 3-Amino-3-cyclohexylpropanamide could enable it to self-assemble into fibrous networks, leading to the formation of supramolecular gels. These materials have potential applications in areas such as controlled release, tissue engineering, and environmental remediation.
Physicochemical Properties (Predicted)
Due to the lack of experimental data, the physicochemical properties of 3-Amino-3-cyclohexylpropanamide can be predicted using computational models.
Property
Predicted Value
Molecular Weight
170.25 g/mol
XLogP3
~1.5 - 2.0
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
2
Rotatable Bonds
3
Note: These values are estimations and should be confirmed by experimental analysis.
Safety and Handling
Specific safety data for 3-Amino-3-cyclohexylpropanamide is not available. However, based on related compounds, it should be handled with standard laboratory precautions. For example, the related compound 3-Amino-3-cyclohexylpropan-1-ol is classified as harmful if swallowed and causes serious eye irritation[5]. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
3-Amino-3-cyclohexylpropanamide represents an intriguing yet underexplored molecule for researchers in organic synthesis, medicinal chemistry, and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its potential synthesis and applications by drawing on the chemistry of closely related β-amino acid derivatives. The insights presented here are intended to stimulate further research into this and similar carbocyclic β-amino acids, which hold promise for the development of novel therapeutics and advanced materials.
References
PubChem. 3-amino-3-cyclohexylpropanamide hydrochloride (C9H18N2O). National Center for Biotechnology Information. [Link]
Early-Stage Research on Beta-Amino Acid Derivatives: A Technical Guide
This guide outlines the foundational technical framework for early-stage research into beta-amino acid derivatives, focusing on synthesis, structural characterization, and biological stability profiling. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the foundational technical framework for early-stage research into beta-amino acid derivatives, focusing on synthesis, structural characterization, and biological stability profiling.
Executive Summary
Beta-amino acids (β-amino acids) are non-proteinogenic amino acids where the amino group is attached to the β-carbon rather than the α-carbon. This one-carbon homologation confers unique properties: proteolytic resistance and the ability to fold into stable, predictable secondary structures known as foldamers (e.g., 14-helices, 12-helices). This guide provides the experimental protocols and structural logic required to synthesize and characterize these derivatives for drug discovery applications.
Synthetic Methodologies: Accessing the Beta-Backbone
The primary challenge in β-amino acid research is accessing the chiral β-backbone with high enantiopurity. Two dominant strategies are employed: Arndt-Eistert Homologation (for converting α-amino acids to β-amino acids) and Michael Addition (for de novo synthesis).
The Arndt-Eistert Homologation (Gold Standard)
This method is preferred for generating β³-amino acids (side chain on the β-carbon) because it retains the stereochemistry of the starting α-amino acid.
Mechanism & Workflow:
The reaction proceeds through an α-diazoketone intermediate, which undergoes Wolff rearrangement to form a ketene. The ketene is then trapped by a nucleophile (water, alcohol, or amine).
Figure 1: The Arndt-Eistert Homologation Pathway. The Wolff rearrangement is the critical step that extends the carbon chain while preserving chirality.
Protocol: Synthesis of Fmoc-β-Homoamino Acids
Activation: Dissolve Fmoc-protected α-amino acid (1.0 eq) in dry THF. Add N-methylmorpholine (NMM, 1.1 eq) and cool to -15°C. Add ethyl chloroformate (1.1 eq) dropwise. Stir for 15 min to form the mixed anhydride.
Diazotization: Filter off the salt and add the filtrate to a solution of diazomethane (approx. 2.0 eq) in diethyl ether at 0°C. Stir for 1 h and allow to warm to RT. Caution: Diazomethane is explosive; use a blast shield and dedicated glassware.
Rearrangement: Evaporate excess diazomethane (under N2 stream). Dissolve the crude diazoketone in THF/H2O (9:1). Add silver benzoate (0.1 eq). Sonicate or stir until N2 evolution ceases (Wolff rearrangement).
Workup: Acidify with 1N HCl, extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography.
Michael Addition (Alternative)
Conjugate addition of chiral amines (e.g., lithium amides) to α,β-unsaturated esters (acrylates) allows access to β²-amino acids (side chain on the α-carbon).
Structural Characterization: Defining Foldamers
Unlike α-peptides, which form α-helices (i, i+4 H-bonds), β-peptides form distinct helices defined by the size of the hydrogen-bonded ring.[1] The two most common are the 14-helix and the 12-helix .
Helix Classification & Logic
14-Helix: Formed by β³-amino acids (especially with cyclic constraints like ACHC). Defined by H-bonds between C=O(i) and NH(i-2), creating a 14-membered ring.
12-Helix: Formed by specific cyclic residues (e.g., ACPC) or acyclic residues. Defined by H-bonds between C=O(i) and NH(i+3), creating a 12-membered ring.[1]
Figure 2: Structural logic of Beta-Peptide Foldamers. The hydrogen bonding pattern dictates the helix type and ring size.
Spectroscopic Signatures
Circular Dichroism (CD) is the primary rapid screening tool, while NMR provides definitive structural proof.
Feature
14-Helix
12-Helix
Random Coil
CD Minimum
~214 nm
~205 nm (often overlaps with coil)
~200 nm
CD Maximum
~198 nm
~220 nm (weak)
None
H-Bonding
i → i+2 (14-atom ring)
i → i+3 (12-atom ring)
None
Key NMR NOEs
Weak/Sequential only
Protocol: CD Spectroscopy
Sample Prep: Dissolve peptide in MeOH (stabilizes 14-helix) or Water (challenging) at 0.1–0.5 mM.
Measurement: Record spectra from 260 nm to 190 nm in a quartz cuvette (1 mm path length).
Analysis: Convert raw ellipticity (
) to Mean Residue Ellipticity (MRE):
Where is molar concentration, is path length (cm), and is number of residues.
Interpretation: A strong minimum at 214 nm confirms 14-helical structure.
Biological Profiling: Proteolytic Stability
The defining advantage of β-peptides is their resistance to enzymatic degradation. This must be validated early using a serum stability assay.
Protocol: Serum Stability Assay
Incubation:
Prepare a 200 µM stock of the β-peptide in PBS.
Mix 100 µL of peptide stock with 900 µL of pooled human serum (or specific protease solution like Pronase/Trypsin).
Incubate at 37°C with gentle shaking.
Sampling:
At time points (0, 1h, 4h, 8h, 24h), remove 100 µL aliquots.
Quenching & Precipitation:
Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% TFA to precipitate serum proteins.
Vortex for 30s and centrifuge at 14,000 rpm for 10 min at 4°C.
Analysis:
Inject the supernatant onto an RP-HPLC (C18 column).
Monitor the peak area of the parent peptide over time.
Control: Run a known α-peptide (e.g., Leu-Enkephalin) in parallel to verify enzymatic activity (should degrade within minutes/hours).
References
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.Helvetica Chimica Acta . Link
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-Peptides: From structure to function.[1]Chemical Reviews . Link
Appella, D. H., et al. (1996). Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers.Journal of the American Chemical Society .[2][3] Link
Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics.[4]Chemistry & Biodiversity . Link
Gellman, S. H. (1998). Foldamers: A manifesto.Accounts of Chemical Research . Link
Elucidating the Mechanism of Action for 3-Amino-3-cyclohexylpropanamide: A Technical Guide for Preclinical Investigation
Abstract 3-Amino-3-cyclohexylpropanamide is a novel small molecule with structural characteristics suggesting potential therapeutic applications. As a β-amino acid amide derivative, it shares features with compounds know...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-Amino-3-cyclohexylpropanamide is a novel small molecule with structural characteristics suggesting potential therapeutic applications. As a β-amino acid amide derivative, it shares features with compounds known to exhibit diverse biological activities, including roles as enzyme inhibitors.[1][2][3][4] Notably, its structure bears resemblance to moieties found in known Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[2] This guide presents a series of structured hypotheses for the mechanism of action of 3-Amino-3-cyclohexylpropanamide, focusing on its potential as a DPP-4 inhibitor. We provide a comprehensive, step-by-step experimental framework designed for researchers and drug development professionals to rigorously test these hypotheses, from initial target engagement to cellular pathway analysis. This document serves as a technical roadmap for elucidating the compound's pharmacological profile and advancing its preclinical development.
Introduction and Core Hypotheses
The therapeutic potential of any novel chemical entity is fundamentally linked to its mechanism of action (MoA). For 3-Amino-3-cyclohexylpropanamide, its chemical structure, featuring a β-amino acid core and a cyclohexyl group, provides the initial clues for investigation.[1][5] β-amino acids are known constituents of various biologically active molecules, recognized for their increased enzymatic stability compared to their α-amino acid counterparts.[3][4]
The structural similarity to the β-amino acid derivatives found in established DPP-4 inhibitors, such as Sitagliptin, forms the basis of our primary hypothesis.[2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[6][9][10]
Therefore, we propose the following core hypotheses for the MoA of 3-Amino-3-cyclohexylpropanamide:
Primary Hypothesis (Hypothesis 1): 3-Amino-3-cyclohexylpropanamide acts as a direct, selective inhibitor of the Dipeptidyl peptidase-4 (DPP-4) enzyme.
Secondary Hypothesis (Hypothesis 2): 3-Amino-3-cyclohexylpropanamide modulates the incretin signaling pathway downstream of DPP-4, potentially through interactions with the GLP-1 or GIP receptors.
Alternative Hypothesis (Hypothesis 3): 3-Amino-3-cyclohexylpropanamide possesses off-target activities on other related peptidases (e.g., DPP-8, DPP-9) or other unforeseen cellular targets, which may contribute to its overall biological effect.[11][12][13]
This guide will systematically detail the experimental workflows required to validate or refute these hypotheses.
Hypothesis 1: Direct DPP-4 Inhibition
The most direct and plausible mechanism, given the structural alerts, is the direct inhibition of the DPP-4 enzyme. The experimental workflow is designed to first confirm binding and enzymatic inhibition, then to characterize the nature of this inhibition.
Experimental Workflow: Target Engagement and Enzyme Kinetics
The initial phase focuses on confirming a direct interaction between 3-Amino-3-cyclohexylpropanamide and the DPP-4 enzyme, followed by characterization of its inhibitory potential.
Caption: Workflow for validating direct DPP-4 inhibition.
Detailed Experimental Protocols
Protocol 2.2.1: In Vitro DPP-4 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of 3-Amino-3-cyclohexylpropanamide required to inhibit 50% of DPP-4 enzymatic activity (IC50).
3-Amino-3-cyclohexylpropanamide, dissolved in a suitable solvent (e.g., DMSO).
Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin).
Assay buffer (e.g., Tris-HCl, pH 7.5).
384-well black microplates.
Fluorescence plate reader.
Procedure:
Prepare a serial dilution of 3-Amino-3-cyclohexylpropanamide (e.g., from 100 µM to 1 pM) in assay buffer. Also prepare dilutions of the positive control.
Add a fixed concentration of recombinant human DPP-4 to each well of the microplate.
Add the serially diluted test compound and controls to the wells. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow compound-enzyme interaction.
Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate to all wells.
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~360/460 nm for AMC).
Calculate the rate of reaction for each concentration.
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15]
Compound
Predicted IC50 Range (µM)
3-Amino-3-cyclohexylpropanamide
0.01 - 10
Sitagliptin (Control)
0.01 - 0.1
Protocol 2.2.2: Enzyme Kinetic Studies
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
Procedure:
Perform the DPP-4 inhibition assay as described above.
Instead of a single substrate concentration, use a range of substrate concentrations bracketing the Michaelis-Menten constant (Km).
Run these substrate titrations in the absence and presence of several fixed concentrations of 3-Amino-3-cyclohexylpropanamide (e.g., 0.5x, 1x, and 2x the IC50 value).
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
Analyze the plot:
Competitive Inhibition: Lines intersect on the y-axis.
Non-competitive Inhibition: Lines intersect on the x-axis.
Uncompetitive Inhibition: Lines are parallel.
Hypothesis 2: Modulation of Incretin Signaling
If 3-Amino-3-cyclohexylpropanamide is a DPP-4 inhibitor, it will increase the half-life of active GLP-1 and GIP.[16][17] This leads to enhanced activation of their respective G protein-coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and GIP receptor (GIPR), primarily on pancreatic β-cells.[17][18][19] The subsequent signaling cascade increases intracellular cyclic AMP (cAMP), leading to glucose-dependent insulin secretion.[17]
This phase assesses the compound's effect on cellular systems that model the physiological action of incretin hormones.
Protocol 3.2.1: Cellular cAMP Accumulation Assay
Objective: To measure the compound's ability to potentiate GLP-1-mediated cAMP production in a cellular context.
Materials:
HEK293 cells stably expressing the human GLP-1 receptor (HEK293/GLP-1R).
Active GLP-1 (7-36) peptide.
3-Amino-3-cyclohexylpropanamide.
A commercial cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).[20][21]
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
Plate HEK293/GLP-1R cells in a suitable microplate and culture overnight.
Pre-treat cells with a range of concentrations of 3-Amino-3-cyclohexylpropanamide for a short period (e.g., 30 minutes) in the presence of a PDE inhibitor.
Stimulate the cells with a sub-maximal concentration (e.g., EC20) of active GLP-1.
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Analyze the data to determine if the test compound potentiates the GLP-1 response.
Objective: To determine if the compound enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner, the ultimate physiological endpoint of DPP-4 inhibition.
Materials:
Pancreatic β-cell line (e.g., INS-1E or MIN6) or primary rodent/human islets.
Krebs-Ringer Bicarbonate buffer (KRB) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
Active GLP-1 peptide.
3-Amino-3-cyclohexylpropanamide.
Insulin ELISA kit.
Procedure:
Culture β-cells/islets to the appropriate confluency/state.
Pre-incubate the cells in low-glucose KRB for 1-2 hours to establish a basal state.
Treat the cells with different conditions in fresh KRB buffer:
Low glucose ± compound
High glucose ± compound
High glucose + GLP-1 ± compound
Incubate for 1-2 hours.
Collect the supernatant (containing secreted insulin).
Quantify the insulin concentration in the supernatant using an ELISA kit.
A successful DPP-4 inhibitor should show minimal effect at low glucose but significantly potentiate insulin secretion at high glucose, especially in the presence of GLP-1.
Hypothesis 3: Selectivity and Off-Target Profiling
To ensure the compound's primary MoA is through DPP-4 and to identify potential liabilities, it is crucial to assess its selectivity against related proteases and other potential off-targets.[11][12] High selectivity for DPP-4 over DPP-8 and DPP-9 is a key safety feature for this class of inhibitors.[13]
Experimental Workflow: Broad Panel Screening
Caption: Workflow for selectivity and off-target screening.
Detailed Experimental Protocols
Protocol 4.2.1: DPP Family Selectivity Assays
Objective: To measure the inhibitory activity of 3-Amino-3-cyclohexylpropanamide against closely related proteases like Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Fibroblast Activation Protein (FAP).
Procedure:
This protocol is identical to the In Vitro DPP-4 Inhibition Assay (Protocol 2.2.1) but substitutes the DPP-4 enzyme with recombinant human DPP-8, DPP-9, and FAP, respectively.
Use appropriate fluorogenic substrates for each enzyme (e.g., Ala-Pro-AMC is often used for DPP-8/9).
Determine the IC50 values for each enzyme.
Calculate the selectivity ratio (e.g., IC50 for DPP-8 / IC50 for DPP-4). A high ratio (>100-fold) indicates good selectivity.
Objective: To proactively identify potential unintended interactions with a wide range of common biological targets associated with adverse drug reactions.
Procedure:
This is typically outsourced to a specialized contract research organization (CRO).
Submit 3-Amino-3-cyclohexylpropanamide for screening against a standard liability panel (e.g., a Safety47 panel).
The panel includes a battery of radioligand binding and functional assays for targets such as GPCRs (e.g., adrenergic, dopaminergic, muscarinic receptors), ion channels (e.g., hERG), transporters, and various kinases.[22]
The compound is typically tested at a single high concentration (e.g., 10 µM).
Any target showing significant inhibition or activation (e.g., >50% at 10 µM) is flagged for further investigation with full dose-response studies.
Conclusion
This technical guide outlines a logical and comprehensive preclinical strategy to investigate the mechanism of action of 3-Amino-3-cyclohexylpropanamide. By systematically progressing from direct enzyme kinetics to cellular pathway analysis and broad selectivity profiling, researchers can build a robust data package. The proposed experiments will rigorously test the primary hypothesis of DPP-4 inhibition while simultaneously exploring alternative mechanisms and potential safety liabilities. The resulting data will be critical for making informed decisions on the continued development of this promising compound.
Drucker, D.J., and Nauck, M.A. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 2014. [Link]
Ahrén, B. Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Diabetes, 2014. [Link]
Zhang, R., et al. Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 2021. [Link]
Panchapakesan, U., and Pollock, C.A. Context-dependent effects of dipeptidyl peptidase 4 inhibitors. Current Opinion in Nephrology and Hypertension, 2017. [Link]
Wang, L., et al. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 2020. [Link]
Junaid, A., et al. The Roles of Incretin Hormones GIP and GLP-1 in Metabolic and Cardiovascular Health: A Comprehensive Review. Metabolites, 2023. [Link]
Hauser, A.S., et al. Advances in G Protein-Coupled Receptor High-throughput Screening. The Yale Journal of Biology and Medicine, 2018. [Link]
Kim, W., and Egan, J.M. GIP and GLP-1, the two incretin hormones: Similarities and differences. Journal of Diabetes Investigation, 2008. [Link]
Tian, L., and Jin, T. The incretin hormone GLP-1 and mechanisms underlying its secretion. Journal of Diabetes, 2016. [Link]
Chen, Y.C., et al. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis. Journal of Translational Medicine, 2024. [Link]
Gasbjerg, L.S., et al. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Frontiers in Endocrinology, 2024. [Link]
Scheen, A.J. The Effects of Dipeptidyl Peptidase-4 Inhibition on Microvascular Diabetes Complications. Cardiovascular & Hematological Agents in Medicinal Chemistry, 2014. [Link]
Reimann, F., and Gribble, F.M. Signaling Mechanisms Underlying the Release of Glucagon-Like Peptide 1. Diabetes, 2006. [Link]
Nauck, M.A., and Meier, J.J. Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 2019. [Link]
Andronic, O., and Ciobica, A. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. International Journal of Molecular Sciences, 2020. [Link]
Singh, S., et al. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in Molecular Biosciences, 2023. [Link]
Jasiński, R. Pharmacologically active β-amino acid derivatives. ResearchGate, 2018. [Link]
Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]
Li, Y., et al. The Discovery and Characterization of a Potent DPP-IV Inhibitory Peptide from Oysters for the Treatment of Type 2 Diabetes Based on Computational and Experimental Studies. Marine Drugs, 2024. [Link]
Veeprho Pharmaceuticals. CAS 461432-24-6 - Methoxy Dapagliflozin. [Link]
Riaz, N.N., et al. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate, 2017. [Link]
Riaz, N.N., et al. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher, 2017. [Link]
Remko, M., and Van, D.M. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. ResearchGate, 2011. [Link]
Kilaru, A., et al. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Journal of Lipid Research, 2012. [Link]
Pharmaffiliates. 461432-24-6 | Product Name : Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]. [Link]
Thurnheer, R., et al. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate, 2012. [Link]
Salehi, M., and Ahangar, N. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Mini Reviews in Medicinal Chemistry, 2021. [Link]
Roy, S., et al. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. RSC Medicinal Chemistry, 2021. [Link]
U.S. Food and Drug Administration. FDA Drug Safety Communication: FDA warns that DPP-4 inhibitors for type 2 diabetes may cause severe joint pain. [Link]
Patel, M., et al. Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 2016. [Link]
Miller, L.J., and Dong, M. Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. International Journal of Molecular Sciences, 2023. [Link]
Experimental protocol for 3-Amino-3-cyclohexylpropanamide synthesis
(Free base) Executive Summary & Strategic Analysis This application note details the laboratory-scale synthesis of 3-Amino-3-cyclohexylpropanamide , a critical -amino amide building block often utilized in the developmen...
Author: BenchChem Technical Support Team. Date: February 2026
(Free base)
Executive Summary & Strategic Analysis
This application note details the laboratory-scale synthesis of 3-Amino-3-cyclohexylpropanamide , a critical
-amino amide building block often utilized in the development of peptidomimetics and DPP-4 inhibitors.
While direct amidation of
-amino acids is chemically feasible, it is fraught with yield-reducing side reactions such as polymerization or -lactam formation. To ensure scientific integrity and reproducibility , this protocol utilizes a protection-activation-deprotection strategy. This route prioritizes product purity and scalability over atom economy, making it suitable for high-value pharmaceutical intermediate synthesis.
Retrosynthetic Logic
The synthesis is deconstructed into three reliable transformations:
Carbon-Nitrogen Bond Formation: The Rodionov reaction establishes the
-amino acid core directly from cyclohexanecarboxaldehyde.
Chemoselective Protection:
-Boc protection prevents self-acylation.
Amidation & Deprotection: Mixed anhydride coupling followed by acidolysis yields the target primary amide.
Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available cyclohexanecarboxaldehyde.
Experimental Protocol
Stage 1: Synthesis of 3-Amino-3-cyclohexylpropanoic Acid (Rodionov Reaction)
The Rodionov reaction provides a direct one-pot entry to
Figure 2: Sequential workflow for the synthesis of 3-Amino-3-cyclohexylpropanamide HCl.
Quality Control & Data Specifications
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity
HPLC (C18, 0.1% TFA in Water/MeCN)
Identity
Conforms to Structure
-NMR (DMSO-)
Mass Spec
(Free base)
ESI-MS
Melting Point
(Dec)
Capillary Method
Key NMR Signals (DMSO-
for HCl salt):
8.0–8.5 (br s, 3H, )
7.4 (br s, 1H, Amide NH)
6.9 (br s, 1H, Amide NH)
3.2–3.4 (m, 1H, -CH)
2.3–2.5 (m, 2H, -)
0.9–1.8 (m, 11H, Cyclohexyl)
References
Lebedev, A. V., et al.
-Amino Acids... by the Rodionov Reaction."[3] Russian Journal of General Chemistry, 2003.
3
Precursor Properties (3-Amino-3-cyclohexylpropanoic acid):
Sigma-Aldrich Product Specification, CAS 129042-71-3.[4]
5[5]
Amidation Methodologies:
Lanigan, R. M., et al. "Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts." Chemistry – A European Journal, 2013. (Contextual support for amidation challenges).
6
Application Note: Profiling Beta-Amino Amide Scaffolds for DPP-4 Inhibition
Abstract & Introduction The development of peptidomimetics for protease inhibition relies heavily on -amino acid scaffolds . Among these, 3-Amino-3-cyclohexylpropanamide represents a critical structural pharmacophore, se...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The development of peptidomimetics for protease inhibition relies heavily on
-amino acid scaffolds . Among these, 3-Amino-3-cyclohexylpropanamide represents a critical structural pharmacophore, serving as a simplified analog of the blockbuster drug Sitagliptin (Januvia®).
While Sitagliptin utilizes a trifluorophenyl moiety, the cyclohexyl variant described here is frequently employed in Structure-Activity Relationship (SAR) studies to probe the hydrophobic tolerance of the S1 specificity pocket in Dipeptidyl Peptidase-4 (DPP-4).
This Application Note provides a rigorous, field-proven protocol for using 3-Amino-3-cyclohexylpropanamide in kinetic fluorescence assays . It details the mechanistic grounding of the inhibition, solubility management for lipophilic amines, and a self-validating workflow for determining IC
values.
Mechanism of Action: The S1 Hydrophobic Trap
To effectively assay this molecule, one must understand why it inhibits the target. DPP-4 is a serine exopeptidase that cleaves N-terminal dipeptides (X-Pro or X-Ala) from substrates like GLP-1.
The Anchor (Amine): The free primary amine of 3-Amino-3-cyclohexylpropanamide is protonated at physiological pH (7.6). It mimics the N-terminus of the natural substrate, forming a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site.
The Shield (Cyclohexyl): The cyclohexyl group is a lipophilic moiety designed to occupy the S1 hydrophobic pocket . This steric occlusion prevents the natural substrate from entering the catalytic triad (Ser630, Asp708, His740).
The Backbone (Amide): The amide bond provides hydrogen bond acceptors that stabilize the inhibitor within the active site, mimicking the P2-P1 peptide bond.
Visualization: Inhibitor Binding Topology
The following diagram illustrates the competitive binding mode of the
-amino amide scaffold within the DPP-4 active site.
Figure 1: Mechanistic interaction map showing the salt-bridge anchoring and hydrophobic occupancy of the inhibitor, preventing substrate access to the catalytic triad.
Experimental Protocol: Kinetic Fluorescence Assay
Objective: Determine the IC
of 3-Amino-3-cyclohexylpropanamide against recombinant human DPP-4.
Detection Method: Fluorometric (Excitation: 360 nm / Emission: 460 nm).
Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin).
Materials & Preparation
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (critical for preventing enzyme loss to plastic).
Enzyme: Recombinant Human DPP-4 (dilute to 2 ng/well working concentration).
Substrate: H-Gly-Pro-AMC (Stock: 10 mM in DMSO; Working: 20 µM).
Test Compound: 3-Amino-3-cyclohexylpropanamide (MW: ~170.25 g/mol ).
Solubility Note: Dissolve in 100% DMSO to 10 mM stock. Sonicate if necessary.
Positive Control: Sitagliptin (10 mM Stock).
Step-by-Step Workflow
This protocol utilizes a pre-incubation step to allow the inhibitor to reach equilibrium with the enzyme before the substrate competes for the active site.
Compound Dilution (The "Mother Plate"):
Prepare a 3-fold serial dilution of the Test Compound in DMSO.
Range: 10 mM down to 0.1 µM.
Intermediate Dilution: Transfer 2 µL of DMSO stock into 198 µL Assay Buffer (1:100 dilution) to reduce DMSO concentration to 1% before adding to the assay plate.
Assay Plate Setup (96-well Black, Flat-bottom):
Blank Wells: 50 µL Assay Buffer (No Enzyme).
Negative Control (0% Inhibition): 40 µL Enzyme + 10 µL Vehicle (1% DMSO in buffer).
Test Wells: 40 µL Enzyme + 10 µL Diluted Compound.
Pre-Incubation (Crucial):
Incubate the plate for 15 minutes at 37°C .
Why? This allows the cyclohexyl group to properly orient into the S1 pocket and the amine to establish the salt bridge.
Reaction Initiation:
Add 50 µL of Substrate Solution (20 µM Gly-Pro-AMC) to all wells.
Final Reaction Volume: 100 µL.
Final DMSO Concentration: 0.1% (Safe for DPP-4).
Kinetic Reading:
Place in a fluorescence microplate reader pre-heated to 37°C.
Read every 60 seconds for 30 minutes .
Settings:
nm, nm.
Workflow Visualization
Figure 2: Operational workflow emphasizing the intermediate dilution and pre-incubation steps to ensure assay robustness.
Data Analysis & Interpretation
Calculating Initial Velocity (
)
Do not use endpoint data. Use the linear portion of the kinetic curve (typically 5–15 minutes).
Plot RFU (Relative Fluorescence Units) vs. Time (min).
Calculate the slope (
) for each well. This is .
Percent Inhibition
IC
Determination
Fit the % Inhibition data to a 4-parameter logistic (4PL) equation:
Expected Results (Comparative Table)
The following table provides reference values to validate your assay performance.
Compound
Role
Expected IC (DPP-4)
Mechanism Note
Sitagliptin
Positive Control
10 – 20 nM
Trifluorophenyl provides superior S1 fit.
3-Amino-3-cyclohexyl...
Test Probe
1 – 10 µM
Cyclohexyl is bulky; weaker binding than trifluorophenyl.
Gly-Pro (Dipeptide)
Product Inhibitor
> 1 mM
Weak competitive inhibition.
Troubleshooting & Optimization
High Background Fluorescence:
Cause: Test compound autofluorescence or degradation.
Fix: Run a "Compound Only" control (Buffer + Compound + Substrate, no Enzyme).
Non-Linear Kinetics:
Cause: Substrate depletion (>10% conversion).
Fix: Reduce enzyme concentration or shorten the measurement window to the first 10 minutes.
Precipitation:
Cause: The cyclohexyl group is hydrophobic. High concentrations (>100 µM) may crash out in aqueous buffer.
Fix: Ensure the intermediate dilution step (Step 1 in Protocol) is performed carefully. Do not add 100% DMSO stock directly to the enzyme well.
References
Sitagliptin Discovery & SAR: Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.
Beta-Amino Acid Synthesis: Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of Beta-Amino Acids." Chemical Reviews.
Enzyme Kinetics Standards: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.
Method
Application of 3-Amino-3-cyclohexylpropanamide in cell-based assays
This Application Note is designed for researchers in Medicinal Chemistry and ADME/Tox Profiling . It focuses on the utility of 3-Amino-3-cyclohexylpropanamide —a representative -amino acid scaffold—as a critical structur...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in Medicinal Chemistry and ADME/Tox Profiling . It focuses on the utility of 3-Amino-3-cyclohexylpropanamide —a representative
-amino acid scaffold—as a critical structural probe and negative control in the development of protease inhibitors (e.g., Cathepsin K, DPP-4) and peptidomimetics.
Application Note: Functional Profiling of
-Amino Amide Scaffolds in Cell-Based Assays
Focus Compound: 3-Amino-3-cyclohexylpropanamide
CAS No: 1604310-60-2 (3R-isomer) | Molecular Formula:
Class:-Amino Acid Derivative / Peptidomimetic Building Block
Introduction & Scientific Rationale
In modern drug discovery, 3-Amino-3-cyclohexylpropanamide serves two pivotal roles in cell-based assays:
Non-Covalent Negative Control: In the development of covalent protease inhibitors (e.g., Cathepsin K or S inhibitors which often utilize a nitrile warhead ), the corresponding primary amide is the "null" control. It possesses the same steric footprint and binding affinity for the S1-S2 pockets but lacks the electrophilic trap required for covalent modification of the catalytic cysteine. Comparing the amide to the nitrile validates the mechanism of action.
Substrate for Solute Carriers (SLCs): As a bulky, lipophilic
-amino acid analog, it is used to probe the substrate specificity of proton-coupled peptide transporters (PepT1/SLC15A1 and PepT2/SLC15A2 ), which are critical for the oral bioavailability of peptidomimetic drugs.
This guide details protocols for evaluating Target Selectivity (Cathepsin inhibition) and Intestinal Permeability (PepT1 transport) .
Experimental Logic & Mechanism
A. The "Amide Control" Paradigm
Covalent inhibitors (e.g., Odanacatib analogs) function by forming a reversible thioimidate adduct with the active site cysteine.
Inhibitor (Nitrile):
(High Potency)
Control (Amide):
No Reaction (Low Potency)
Application: If the amide shows significant inhibition, the binding is driven by non-covalent interactions (allosteric or hydrophobic). If the amide is inactive (
) while the nitrile is active (), the covalent mechanism is validated.
B. PepT1/PepT2 Transport Logic
-amino acids are notoriously resistant to proteolysis (e.g., DPP-4). However, their uptake is often limited. 3-Amino-3-cyclohexylpropanamide mimics the side-chain bulk of Phenylalanine/Leucine but on a -backbone.
Hypothesis: If the compound inhibits Gly-Sar uptake in Caco-2 cells, it competes for the transporter, suggesting it is a substrate or a specific inhibitor.
Figure 1: Proposed transport mechanism of
-amino amide scaffolds via PepT1, relying on proton gradients.
Lysis & Quantification: Add 200 µL 0.1 N NaOH. Scrape cells. Transfer to scintillation vials.
Calculation:
Data Interpretation
> 50% Inhibition: The compound binds PepT1 (likely a substrate).
< 10% Inhibition: The compound is not recognized by PepT1 (low oral bioavailability potential via this route).
Note:
-amino acids are often poor substrates compared to dipeptides, but specific hydrophobic side chains (like cyclohexyl) can enhance affinity.
References
Brandsch, M., et al. (2004).[2] Intestinal Transporters in Drug Absorption.[1][2]ResearchGate .[3] Link
Samsudin, F., et al. (2016). Computing substrate selectivity in a peptide transporter.Cell Chemical Biology/NIH . Link
BLD Pharm. (2024). Product Data: (3R)-3-Amino-3-cyclohexylpropanamide.BLD Pharm Catalog . Link
Smith, D.E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications.Molecular Aspects of Medicine . Link
3-Amino-3-cyclohexylpropanamide as a building block in organic synthesis
Executive Summary 3-Amino-3-cyclohexylpropanamide (also known as -cyclohexyl- -alanine amide) is a critical building block in medicinal chemistry and peptidomimetic research. As a -amino acid derivative, it bridges the g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-3-cyclohexylpropanamide (also known as
-cyclohexyl--alanine amide) is a critical building block in medicinal chemistry and peptidomimetic research. As a -amino acid derivative, it bridges the gap between natural -amino acids and non-natural scaffolds, offering unique conformational properties and proteolytic stability.
The cyclohexyl side chain provides high lipophilicity (
enhancement) and steric bulk without the aromatic pi-stacking interactions of its phenyl analog (3-amino-3-phenylpropanamide). This makes it an ideal bioisostere for phenylalanine in drug design, particularly when targeting hydrophobic pockets in GPCRs (e.g., opioid receptors) or enzymes (e.g., proteases like DPP-4).
Compound Identity
Property
Detail
Chemical Name
3-Amino-3-cyclohexylpropanamide
Systematic Name
-Amino--cyclohexylpropionamide
Molecular Formula
CHNO
Molecular Weight
170.25 g/mol
Key Functionality
Primary Amide, Primary Amine (Beta-position), Cyclohexyl Ring
-amino acid precursor, followed by amidation. Best for initial SAR screening where stereochemistry is not yet critical.
Mechanism: The Rodionov reaction involves the condensation of an aldehyde with malonic acid and ammonium acetate.[1][2][3] While typically used for aromatic aldehydes, modifications allow for aliphatic aldehydes like cyclohexanecarbaldehyde.
Procedure: Generate enolate at -78°C in THF. Add N-sulfinyl imine solution slowly. Stir at -78°C for 2 hours.
Stereocontrol: The bulky tert-butyl group directs the nucleophile to a specific face, typically achieving >95:5 dr.
Deprotection & Amidation:
Deprotection: Treat with 4N HCl in dioxane to remove the sulfinyl group.
Amidation: Subject the resulting chiral
-amino ester to 7N NH/MeOH as in Protocol A.
Part 2: Applications in Organic Synthesis[4][5][6]
Peptidomimetics (
-Peptides)
This building block is essential for constructing
-peptides, which form stable secondary structures (e.g., 14-helices) resistant to proteolytic degradation.
Coupling Protocol: Standard EDC/HOBt or HATU conditions work well.
Significance: The cyclohexyl group forces specific torsion angles (
) in the backbone, stabilizing the helix differently than linear alkyl chains.
Heterocycle Synthesis (Dihydropyrimidines)
The primary amide and beta-amine motif allows for cyclization reactions, such as the Biginelli-like synthesis of dihydropyrimidines, which are privileged scaffolds in calcium channel blockers.
Logic: Replacing the phenyl ring of sitagliptin-like molecules with a cyclohexyl ring increases sp
character (Fsp), improving solubility and metabolic stability while maintaining hydrophobic contacts.
Part 3: Visualization of Workflows
Figure 1: Comparison of Bulk (Rodionov) and Precision (Ellman) synthesis routes.
Figure 2: Application tree demonstrating the versatility of the building block.
References
Rodionov Reaction Scope: Lebedev, A. V., et al.
-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction."[2] Russian Journal of General Chemistry, 2003. Link
Ellman Sulfinamide Methodology: Tang, T. P., & Ellman, J. A.[4][5] "Asymmetric synthesis of
-amino acid derivatives incorporating a broad range of substitution patterns." Journal of Organic Chemistry, 2002.[5] Link
Beta-Peptide Foldamers: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link
Cyclohexyl Bioisosteres in Drug Design: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality." Chemical Research in Toxicology, 2016. Link
Opioid Receptor Antagonists: Ronsisvalle, S., et al. "3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation."[6] Archiv der Pharmazie, 2023.[6] Link
High-throughput screening with 3-Amino-3-cyclohexylpropanamide libraries
Application Note: High-Throughput Screening with 3-Amino-3-cyclohexylpropanamide (3-ACP) Libraries Executive Summary This guide details the protocol for the high-throughput screening (HTS) of 3-Amino-3-cyclohexylpropanam...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening with 3-Amino-3-cyclohexylpropanamide (3-ACP) Libraries
Executive Summary
This guide details the protocol for the high-throughput screening (HTS) of 3-Amino-3-cyclohexylpropanamide (3-ACP) derived libraries. 3-ACP is a privileged
-amino acid scaffold characterized by its lipophilic cyclohexyl side chain and metabolic stability. Unlike natural -amino acids, the -amino architecture confers resistance to proteolytic degradation, making these libraries ideal for targeting Protein-Protein Interactions (PPIs) and Proteases (e.g., DPP-4, BACE1) where extended half-life and hydrophobic surface matching are critical.
This protocol focuses on a Fluorescence Polarization (FP) competition assay, the gold standard for screening peptidomimetics against PPI targets due to its robustness against the solubility challenges often inherent in cyclohexyl-rich libraries.
Scientific Foundation & Library Logic
The Scaffold Advantage
The 3-ACP scaffold (Structure:
) serves as a mimetic for Leucine, Phenylalanine, or Tryptophan residues found in "hot spots" of protein interfaces.
Metabolic Stability: The extra methylene group (
-position) prevents recognition by standard proteases.
Conformational Bias:
-amino acids tend to adopt stable secondary structures (e.g., 14-helices) that effectively mimic -helices in native proteins.
Lipophilicity: The cyclohexyl group (LogP contribution ~2.2) enhances membrane permeability and affinity for hydrophobic pockets.
Library Architecture
For this protocol, we assume a library constructed via Parallel Synthesis where the 3-ACP core is functionalized at the N-terminus (R1) or the amide nitrogen (R2) to generate diversity.
Figure 1: Library Logic & Chemical Space
Caption: Modular assembly of 3-ACP libraries. The core scaffold directs spatial orientation, while R1/R2 substituents define specificity.
Pre-Screening Optimization
Critical Checkpoint: 3-ACP derivatives are hydrophobic. Improper handling leads to compound aggregation, causing false positives (promiscuous inhibition).
Solubility & Solvent Compatibility
Stock Solvent: 100% DMSO (anhydrous).
Max Assay Concentration: Typically 10-50
M.
Detergent Requirement: Non-ionic detergents are mandatory to prevent micelle formation.
Parameter
Specification
Reason
Stock Conc.
10 mM in DMSO
Ensures solubility during storage.
Final DMSO %
< 2% (v/v)
Higher levels interfere with protein stability.
Detergent
0.01% Triton X-100 or Tween-20
Prevents aggregation-based false positives.
Plate Type
Low-binding, Black 384-well
Minimizes hydrophobic adsorption of library members.
Calculate Z' factor for each plate to ensure assay robustness.
Requirement: Z' > 0.5 is mandatory for HTS validation.
Hit Definition
Primary Hit: Compounds exhibiting >50% inhibition (or >3 SD from the mean of negative controls).
Counter-Screen: Re-test hits in the presence of 0.05% Triton X-100 to rule out aggregation. 3-ACP derivatives are prone to forming colloidal aggregates that sequester protein non-specifically.
Troubleshooting Guide
Issue
Probable Cause
Solution
High Background Fluorescence
Compound autofluorescence
Read plate in Intensity mode first. Discard intrinsically fluorescent compounds.
Low Z' Factor (<0.5)
Tracer degradation or Pipetting error
Use fresh tracer; Calibrate liquid handler; Ensure protein stability.
"Sticky" Compounds
Hydrophobic 3-ACP tail
Increase Triton X-100 to 0.05%; Use BSA (0.1%) in buffer.
Precipitation
Low solubility of cyclohexyl group
Reduce library screening concentration to 10 M.
References
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
Kritzer, J. A., et al. (2004). High-throughput screening for peptidomimetics: A beta-peptide library. Journal of the American Chemical Society, 126(30), 9468–9469. Link
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts. Current Opinion in Chemical Biology, 14(3), 315–324. Link
ChemDiv. Peptidomimetic Libraries for PPI Targets. ChemDiv Application Notes. Link
PubChem. 3-Amino-3-cyclohexylpropanamide (CID 53471790). National Library of Medicine. Link
Application
Application Note: Advanced Purification Protocols for 3-Amino-3-cyclohexylpropanamide
Executive Summary 3-Amino-3-cyclohexylpropanamide is a critical -amino acid derivative, serving as a pharmacophore in the synthesis of HCV protease inhibitors (e.g., Boceprevir intermediates) and other peptidomimetics. I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-3-cyclohexylpropanamide is a critical
-amino acid derivative, serving as a pharmacophore in the synthesis of HCV protease inhibitors (e.g., Boceprevir intermediates) and other peptidomimetics. Its purification presents distinct challenges due to its amphiphilic nature (cyclohexyl lipophilicity vs. amino-amide polarity) and the potential for stereochemical impurities.
This guide details a three-tiered purification strategy designed to achieve pharmaceutical-grade purity (>99.5%, >99% ee):
Chemo-selective Acid-Base Extraction: For bulk removal of neutral and acidic byproducts.[1]
Hydrochloride Salt Recrystallization: The primary method for upgrading chemical purity.[1]
Chiral Resolution/Polishing: Strategies for enantiomeric enrichment.
Chemical Properties & Impurity Profile[1][2][3][4][5]
Before initiating purification, the crude matrix must be understood.[1] The synthesis often involves the hydrogenation of 3-amino-3-phenylpropanamide or the amidation of 3-amino-3-cyclohexylpropanoic acid.
Property
Value / Characteristic
Implication for Purification
Molecular Formula
MW ~170.25 g/mol
pKa (Amine)
~9.5 - 10.0
Highly basic; easily protonated by mineral acids.[1]
Stereoisomers: Enantiomer (if asymmetric synthesis failed) or Diastereomers (if coupled).[1]
Protocol A: Chemo-Selective Acid-Base Extraction
Objective: Removal of non-basic organic neutrals and acidic impurities.
This method exploits the basicity of the primary amine.[1] The amide functionality is stable under these mild conditions.[1]
Reagents
Hydrochloric Acid (1M and 6M)
Sodium Hydroxide (2M and 10M)
Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)
Brine (Saturated NaCl)
Step-by-Step Procedure
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL/g of crude).
Acid Extraction:
Add 1M HCl (1.2 equivalents relative to amine).[1]
Agitate vigorously for 10 minutes. The amine converts to the hydrochloride salt and moves to the aqueous phase.[1]
Critical Check: The amide remains neutral but will track with the amine salt due to water solubility unless the chain is sufficiently lipophilic.[1] For the cyclohexyl derivative, the salt is water-soluble.[1]
Separate layers.[1] Keep the Aqueous Layer (A1) .[1]
Optional: Wash the organic layer with water; combine with A1.[1] Discard the organic layer (contains neutrals/non-basic impurities).[1]
Basification:
Cool Aqueous Layer A1 to 0-5°C to prevent amide hydrolysis.[1]
Screening: On a small scale (100mg), mix equimolar amounts of racemic amine and resolving agent in MeOH. Evaporate and attempt to crystallize from EtOH. Check the precipitate's enantiomeric excess (ee) via Chiral HPLC.[1]
Scale-Up (Assuming Tartrate works):
Dissolve racemic free base (1.0 eq) in refluxing EtOH .
Add (L)-(+)-Tartaric acid (1.0 eq) dissolved in hot EtOH.
Allow to cool very slowly (1°C/min) to room temperature.
Recrystallization:
Filter the crystals (enriched diastereomeric salt).[1]
Recrystallize this salt from EtOH/Water (95:5) until constant melting point and rotation are achieved.[1]
Free Basing:
Suspend the purified salt in water, treat with NaOH, and extract with DCM (as in Protocol A) to recover the chiral free amine.
Process Logic & Visualization
The following diagram illustrates the decision matrix for purifying this compound, ensuring the correct protocol is applied based on the input material's state.
Caption: Workflow decision tree for the purification of 3-Amino-3-cyclohexylpropanamide, integrating extraction, crystallization, and chiral resolution steps.
Quality Control & Validation
To validate the success of the purification, the following analytical parameters must be met.
Column: Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose).[1]
Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1).[1]
Note: The amine requires a basic modifier (DEA) to prevent tailing.[1]
NMR (
or ):
Verify the integral ratio of Cyclohexyl protons (1.0-1.8 ppm) to the alpha-methylene protons (2.2-2.4 ppm).
Specification Table
Test
Acceptance Criteria
Method
Appearance
White to off-white crystalline solid
Visual
Identification
Matches Reference Standard
IR / NMR
Assay (HPLC)
(w/w)
RP-HPLC
Chiral Purity
ee
Chiral HPLC
Water Content
Karl Fischer
References
PubChem. (n.d.).[1][3] 3-amino-3-cyclohexylpropanamide hydrochloride (Compound).[1][4] National Center for Biotechnology Information.[1] Retrieved February 17, 2026, from [Link]
Organic Syntheses. (n.d.). (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid (General Procedure for Beta-Amino Acids). Org. Synth. 2004, 81,[1] 77. Retrieved February 17, 2026, from [Link][1]
Google Patents. (2001). Process for the purification of aminopropanediols (WO2001058848A1).[1] Retrieved February 17, 2026, from
Application Note: Incorporating 3-Amino-3-cyclohexylpropanamide Moieties in Peptide Synthesis
-cyclohexylalanine analogs (3-Amino-3-cyclohexylpropanamide derivatives) into solid-phase and solution-phase peptide synthesis. Executive Summary The incorporation of -amino acids, such as 3-amino-3-cyclohexylpropanoic a...
Author: BenchChem Technical Support Team. Date: February 2026
-cyclohexylalanine analogs (3-Amino-3-cyclohexylpropanamide derivatives) into solid-phase and solution-phase peptide synthesis.
Executive Summary
The incorporation of
-amino acids, such as 3-amino-3-cyclohexylpropanoic acid (the precursor to the 3-amino-3-cyclohexylpropanamide moiety), is a critical strategy in peptidomimetic drug design. These residues introduce structural rigidity, enhance proteolytic stability (half-life extension), and increase lipophilicity via the cyclohexyl side chain. However, the steric bulk of the cyclohexyl group at the -position, combined with the lower reactivity of -amino acids compared to their -counterparts, presents significant synthetic challenges.
This guide provides an authoritative protocol for incorporating this moiety, focusing on overcoming steric hindrance and preventing aggregation during Solid-Phase Peptide Synthesis (SPPS).
Chemical Context & Strategic Planning
The Building Block
While the user topic specifies "3-Amino-3-cyclohexylpropanamide," in peptide synthesis, this moiety is typically introduced using the protected acid form: Fmoc-3-amino-3-cyclohexylpropanoic acid (Fmoc-
-Cha-OH).
If the target is an internal residue: Use Fmoc-
-Cha-OH.
If the target is the C-terminal amide: Use Fmoc-
-Cha-OH coupled to a Rink Amide resin, or couple free 3-amino-3-cyclohexylpropanamide to a peptide acid in solution.
Key Challenges
Steric Hindrance: The cyclohexyl ring at position 3 creates significant steric shielding of the nucleophilic amine (during elongation) and the electrophilic carbonyl (during coupling).
Coupling Kinetics:
-amino acids generally exhibit slower acylation rates than -amino acids.
Solubility: The lipophilic nature of the cyclohexyl group can induce on-resin aggregation, leading to deletion sequences.
Experimental Protocols
Protocol A: Solid-Phase Incorporation (SPPS)
Objective: Efficient coupling of Fmoc-
-Cha-OH to a growing peptide chain.
Reagents:
Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids). Low loading (0.3–0.5 mmol/g) is recommended to reduce steric crowding.
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt due to faster kinetics for hindered systems.
Agitate: Shake at room temperature for 2 to 4 hours . (Standard AA coupling is typically 45–60 min; extended time is required here).
Optional: For extremely difficult sequences, use microwave irradiation (75°C for 10 min) if the resin allows (e.g., ChemMatrix).
Monitoring (Validation):
Perform a Kaiser Test (Ninhydrin).
Result: If beads are colorless, coupling is complete. If blue, proceed to Re-coupling .
Re-Coupling (Double Coupling):
If Kaiser test is positive, do NOT deprotect. Wash resin with DMF.[3][4]
Repeat activation and coupling using a different chemistry: DIC (3 eq) / Oxyma Pure (3 eq) in DMF for 2 hours. This orthogonal activation often resolves incomplete couplings.
Capping (Crucial Step):
After successful coupling (or if unreacted amines persist despite re-coupling), cap unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 min to prevent deletion sequences.
Protocol B: Solution Phase C-Terminal Capping
Objective: Reacting a peptide acid fragment with free 3-amino-3-cyclohexylpropanamide (amine form).
Dissolution: Dissolve the Peptide-COOH (1.0 eq) in dry DMF/DCM (1:1).
Activation: Add PyBOP (1.1 eq) and NMM (N-methylmorpholine, 2.5 eq). Stir for 5 min.
Addition: Add 3-amino-3-cyclohexylpropanamide HCl (1.2 eq) and an additional 1.0 eq of NMM.
Reaction: Stir under Nitrogen for 12–16 hours.
Work-up: Dilute with EtOAc, wash with 5% KHSO4, 5% NaHCO3, and Brine. Dry over Na2SO4.[4]
Data Visualization & Workflows
SPPS Decision Workflow
The following diagram illustrates the logic flow for incorporating hindered
-amino acids like -Cha.
Caption: Logic flow for the incorporation of sterically hindered
-amino acids in SPPS.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Coupling
Steric hindrance of cyclohexyl group; slow kinetics.
Switch to HATU or PyAOP . Increase temperature to 50°C (microwave). Use double coupling .
Aggregation
Hydrophobic nature of cyclohexyl side chain.
Use NMP instead of DMF. Add chaotropic salts (e.g., 0.1M LiCl) to the coupling mixture.
Racemization
Over-activation or prolonged base exposure.
Use Oxyma Pure as an additive (suppresses racemization better than HOBt). Limit pre-activation time < 2 min.
Poor Solubility
Peptide chain aggregation on resin.
Use ChemMatrix or PEG-PS resins which swell better than polystyrene. Lower the resin loading.
References
Albericio, F., & Biron, E. (2011). Peptide Coupling Reagents: The Choice of the Right Tool.[2][5] This review details the efficiency of HATU and PyAOP for hindered amines.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][6][7][8] Chemical Reviews. Discusses protection strategies for non-standard amino acids.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Provides protocols for DIC/Oxyma and HATU usage.
Merck Millipore. (2023). Novabiochem® Peptide Synthesis Protocols. Standard operating procedures for SPPS of difficult sequences.
Technical Support Center: 3-Amino-3-cyclohexylpropanamide Synthesis
Ticket ID: #ACH-9920-YIELD Subject: Optimization of Yield and Purity for 3-Amino-3-cyclohexylpropanamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 3-...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #ACH-9920-YIELD
Subject: Optimization of Yield and Purity for 3-Amino-3-cyclohexylpropanamide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-Amino-3-cyclohexylpropanamide (CAS: N/A for specific amide, generic
-amino amide class) presents unique challenges due to the steric bulk of the cyclohexyl group and the propensity for -amino acids to undergo retro-Michael additions or cyclization.
This guide addresses the two most prevalent synthetic routes:
The Modified Rodionov Route (Industrial/Bulk): Direct condensation followed by esterification/ammonolysis.
The Protected Coupling Route (Pharma/High-Purity): Amidation of
-protected -amino acids.
Part 1: The Modified Rodionov Protocol (Bulk Synthesis)
This route is preferred for cost-efficiency but often suffers from low yields (30-45%) due to competitive Knoevenagel condensation.
Workflow Visualization
Figure 1: Step-wise conversion from aldehyde to target amide via the Rodionov acid intermediate.
Troubleshooting Guide: Rodionov Route
Symptom
Root Cause
Corrective Action
Mechanism
Yield < 40% (Acid Step)
Knoevenagel Competition
Increase to 2.5–3.0 equivalents .
Excess ammonia shifts equilibrium toward the imine, favoring -amino acid formation over the acrylic acid byproduct [1].
Product is Sticky/Oily
Oligomerization
Switch solvent from Ethanol to 1-Propanol or Butanol .
Solvent: Dissolve in Ethanol (0.5 M concentration). Note: If yield remains low, switch to 1-Propanol.
Reflux: Heat to reflux for 6–8 hours. The solution must turn from clear to golden-yellow.
Isolation: Cool to
. The -amino acid often precipitates. If not, add Acetone to induce precipitation.
Conversion to Amide: Do not attempt direct coupling on the crude. Convert to methyl ester (
) first, then treat with sat. .
Part 2: The Protected Coupling Route (High Purity)
This route is required when enantiomeric purity (e.g., (R)-isomer) is critical. It involves coupling
-Boc-3-amino-3-cyclohexylpropanoic acid with an ammonia source.
Workflow Visualization
Figure 2: Protected coupling strategy to ensure stereochemical integrity.
Troubleshooting Guide: Coupling Route
Issue
Diagnosis
Solution
Technical Rationale
Racemization
Loss of ee during activation.
Use IBCF (Isobutyl chloroformate) / NMM at .
Mixed anhydrides generated at low temp minimize oxazolone formation, which is the primary pathway for racemization in -amino acids [3].
Low Yield (Amidation)
Poor solubility of .
Use with EEDQ or HATU .
Ammonium bicarbonate is more soluble in organic/aqueous mixes and decomposes to volatile byproducts, simplifying workup.
Hygroscopic Product
Salt formation issues.
Isolate as the Tosylate (TsOH) or Hydrochloride salt.
Free base -amino amides are often hygroscopic oils. The Tosylate salt is usually a stable, non-hygroscopic solid.
Part 3: Critical FAQ & Expert Insights
Q1: Why does my reaction mixture turn black during the Rodionov synthesis?A: This indicates thermal decomposition of malonic acid or polymerization of the aldehyde.
Fix: Ensure your Ammonium Acetate is dry (not deliquesced). Water promotes side reactions. Degas your ethanol with nitrogen before reflux.
Q2: Can I use Lipase for the amide synthesis?A: Yes, Candida antarctica Lipase B (CAL-B) is excellent for the ammonolysis of the ethyl ester intermediate.
Protocol: Suspend the ethyl ester and
in tert-butanol. Add immobilized CAL-B (Novozym 435). Shake at . This avoids thermal degradation and is highly enantioselective [4].[1]
Q3: The product is water-soluble and hard to extract. How do I recover it?A:
-amino amides are amphoteric.
Technique: Do not use standard aqueous workup. instead, evaporate the reaction solvent, redissolve in minimal Isopropanol , and precipitate with Diethyl Ether or Hexane . If water must be used, saturate the aqueous phase with NaCl and extract with n-Butanol .
References
Lebedev, A. V., et al. (2003).
-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction." Russian Journal of General Chemistry.
Gellman, S. H., et al. (2004). "Synthesis of
-Amino Acids and Derivatives." Organic Syntheses.
Weiner, B., et al. (2010).
-Amino Acids." Chemical Society Reviews.
Gotor, V., et al. (2006).
-Amino Diesters." Journal of Organic Chemistry.
Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS for specific reagents (Thionyl Chloride, Ammonia, TFA) before experimentation.
Technical Support Center: 3-Amino-3-cyclohexylpropanamide Solubility Guide
[1] Executive Summary: The "Amphiphilic Paradox" Researchers often encounter immediate precipitation or inconsistent bioassay results with 3-Amino-3-cyclohexylpropanamide (and its related -amino acid derivatives). The co...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Amphiphilic Paradox"
Researchers often encounter immediate precipitation or inconsistent bioassay results with 3-Amino-3-cyclohexylpropanamide (and its related
-amino acid derivatives). The core issue lies in its structure: it possesses a lipophilic cyclohexyl tail (greasy) and a polar amine/amide head (hydrophilic).
This duality creates an "Amphiphilic Paradox":
In Water: The cyclohexyl group drives aggregation and precipitation at neutral pH.
In Organics: The polar amide/amine can cause hydrogen-bond induced stacking, complicating dissolution in non-polar solvents.
This guide provides the physicochemical logic and validated protocols to solubilize this compound reliably.
Diagnostic Phase: Know Your Material[1]
Before attempting dissolution, you must identify the solid-state form of your material. The solubility rules for the Free Base versus the Salt are diametrically opposed.
Feature
Free Base Form
Salt Form (e.g., HCl)
Appearance
Waxy solid or oil
Crystalline powder
Water Solubility
Poor (Insoluble at pH > 7)
Good (Soluble)
DMSO Solubility
Excellent
Good
Primary Challenge
Needs acidification to dissolve in water
Hygroscopic (absorbs water from air)
CAS Examples
55360-64-8 (Generic Ref)
1173031-67-8 (HCl Ref)
Critical Check: If your vial label does not explicitly say "HCl" or "TFA" salt, assume it is the Free Base . Adding water directly to the Free Base will result in a suspension, not a solution.
Solubility Decision Matrix
Use this matrix to select the correct solvent system based on your downstream application.
Solvent System
Solubility Rating
Suitability
Technical Notes
100% DMSO
⭐⭐⭐⭐⭐ (Excellent)
Stock Storage
Recommended for 10-100 mM stocks. Freeze/thaw stable.
Ethanol (Abs.)
⭐⭐⭐⭐ (Good)
Intermediate
Good for evaporation protocols. Less toxic than DMSO.
Water (pH 7.4)
⭐ (Poor - Free Base)
Avoid
Free base will crash out. Requires co-solvent or pH adjustment.
0.1 M HCl
⭐⭐⭐⭐ (Good)
Aqueous Prep
Protonates the amine (), forcing aqueous solubility.
PBS + 5% DMSO
⭐⭐ (Variable)
Cell Culture
Risk Zone. Rapid dilution often causes "micellar crashing."
Visualizing the Solubility Workflow
The following decision tree illustrates the logical flow for handling this compound to prevent experimental failure.
Figure 1: Solubility decision tree highlighting the critical divergence between Salt and Free Base forms and the risk of precipitation during aqueous dilution.
Protocols & Troubleshooting (FAQs)
Q1: I added my DMSO stock to cell culture media, and it turned cloudy. Why?
Diagnosis: This is the "Solvent Shock" phenomenon.
The Mechanism: Your compound is hydrophobic (LogP > 2 due to the cyclohexyl ring). In DMSO, it is solvated. When you drop it into aqueous media (pH 7.4), the DMSO dilutes away instantly. The water molecules form a "cage" around the hydrophobic cyclohexyl group, which is energetically unfavorable (entropic penalty). The molecules aggregate to reduce surface area, causing precipitation.
The Fix (The "Jet Stream" Method):
Do not add the DMSO stock to a stationary tube of media.
Do vortex the media while adding the DMSO stock.
Limit the final DMSO concentration to < 0.5% if possible.
Pre-warm the media to 37°C before addition (heat increases solubility energy).
Q2: How do I make a high-concentration aqueous stock without DMSO?
Protocol: The "In-Situ Salt Formation" Technique.
If you cannot use DMSO, you must convert the Free Base to a salt chemically.
Weigh the Free Base solid.
Calculate the molar equivalent.
Add 0.95 equivalents of 0.1M HCl (or Acetic Acid). Note: Do not add excess acid initially to avoid over-acidifying.
Vortex vigorously. The amine (pKa ~9-10) will protonate (
).
The ionic charge breaks the crystal lattice, allowing water solubility.
Adjust final volume with water.
Q3: My results are inconsistent between replicates.
Diagnosis: Adsorption to Plasticware.
Hydrophobic amines are notorious for sticking to the walls of polypropylene tubes and pipette tips (the "LogP loss").
The Fix:
Use Low-Retention pipette tips.
Use Glass vials for stock storage (hydrophobic molecules adhere less to borosilicate glass than plastic).
Reference: Thakker et al. demonstrated that hydrophobic amine drugs adsorb significantly to containers, reducing effective concentration in solution [1].
Scientific Rationale: The pKa Driver
Understanding the pKa is essential for manipulating this molecule.[1]
Amine pKa: ~9.5 - 10.5 (Typical for primary aliphatic amines).
Amide pKa: ~15-17 (Neutral in water).
Implication:
At physiological pH (7.4), the amine is predominantly protonated (
). However, the equilibrium exists. If you have the Free Base solid, the lattice energy is high. Simply adding pH 7.4 buffer may not provide enough protons fast enough to overcome the lattice energy before the hydrophobic tails aggregate. This is why pre-dissolving in acid (Protocol Q2) or organic solvent (Protocol Q1) is required to "unlock" the molecule.
Figure 2: The pH-dependent solubility switch. Keeping the pH below the pKa of the amine group is critical for aqueous stability.
References
Thakker, K. D., Higuchi, T., & Sternson, L. A. (1979). Loss of hydrophobic amine from solution by adsorption onto container surfaces.[2] Journal of Pharmaceutical Sciences, 68(1), 93-95.[2] Link
BenchChem. (2025).[3] Technical Guide on the Solubility of Cyclohexyl-amines. BenchChem Technical Support. Link
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Optimization of reaction conditions for amidation of cyclohexyl derivatives
The following technical guide is structured as a Specialized Support Center for the amidation of cyclohexyl derivatives. It prioritizes field-proven methodologies over generic textbook advice, focusing on the specific ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Specialized Support Center for the amidation of cyclohexyl derivatives. It prioritizes field-proven methodologies over generic textbook advice, focusing on the specific challenges of steric hindrance and stereochemical integrity common in cyclohexyl systems.
Status: Operational | Tier: Advanced Application Support
Topic: Optimization of Reaction Conditions for Sterically Hindered & Labile Substrates
Introduction: The Cyclohexyl Challenge
User Query: Why are my standard EDCI/HOBt or HATU couplings failing with cyclohexanecarboxylic acids?
Scientist’s Analysis:
Cyclohexyl systems present a unique "perfect storm" of challenges:
Steric Shielding: 1,2-disubstitution or axial conformers block the trajectory of the incoming amine.
Epimerization Risk: The
-proton in cyclohexanecarboxylic derivatives is susceptible to deprotonation via the oxazolone mechanism , leading to thermodynamic equilibration (loss of cis/trans purity).
This guide replaces "trial and error" with a logic-based optimization workflow.
Reagent Selection: The "Engine" of the Reaction
Core Directive: Abandon standard carbodiimides (EDC/DCC) for hindered cyclohexyl systems. They are too slow, allowing time for side reactions (N-acyl urea formation) and epimerization.
Recommended Workflows
A. The Modern Standard: T3P (Propylphosphonic Anhydride)
Best For: Moderate to high steric hindrance, cis-isoform preservation.
Why: T3P acts as a cyclic anhydride.[1] It captures the carboxylic acid rapidly but, unlike HATU, does not generate explosive benzotriazole byproducts. Crucially, its byproducts are water-soluble, simplifying workup.
B. The "Nuclear Option": Ghosez’s Reagent
Best For: Extreme steric hindrance (e.g., tertiary amines + bulky acids), electron-deficient amines.
Why: It generates an acid chloride in situ under neutral conditions. Unlike Thionyl Chloride (
), it does not produce HCl gas that degrades acid-sensitive protecting groups (Boc/tBu).
Decision Logic: Reagent Selection
Figure 1: Decision matrix for selecting coupling agents based on steric bulk and stereochemical risk.
Protocol Library (SOPs)
SOP-01: T3P Coupling for Labile Cyclohexyl Acids
Reference Grounding: T3P demonstrates lower epimerization rates compared to HATU/HOBt in cyclic systems [1].
Materials:
Cyclohexanecarboxylic acid derivative (1.0 equiv)
Amine (1.1 equiv)
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv) — Avoid DIPEA if epimerization is observed; NMM is weaker.
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
Solvent: 2-MeTHF (Green alternative) or EtOAc.[2][3]
Step-by-Step:
Dissolution: Dissolve acid and amine in 2-MeTHF (concentration 0.1 – 0.2 M).
Base Addition: Add NMM at 0°C. Stir for 5 minutes.
Activation: Add T3P solution dropwise at 0°C.
Reaction: Allow to warm to Room Temperature (RT). Stir 1–4 hours.
Quench: Add water. T3P byproducts (propylphosphonic acid) are highly water-soluble.
Workup: Separate phases. Wash organic layer with 0.5M HCl (if product stable), then Sat.
Activation: Dissolve carboxylic acid in dry DCM at 0°C.
Reagent Addition: Add Ghosez’s reagent dropwise. Stir 1–2 hours at RT. Monitor by TLC (aliquot quenched with MeOH -> look for methyl ester).
Coupling: Once acid chloride is formed, add the Amine (1.2 equiv) and DIPEA (1.5 equiv) directly to the mixture.
Note: No workup is needed between activation and coupling.
Troubleshooting & FAQs
Category: Stereochemical Loss (Epimerization)
Q: I am losing the cis-configuration of my 4-substituted cyclohexyl acid. Why?A: This is likely due to Oxazolone Formation . When the acid is activated (e.g., O-acyl urea), the carbonyl oxygen of the amide backbone attacks the activated center, forming a 5-membered oxazolone ring. The
-proton on this ring is highly acidic ( drops to ~9), allowing weak bases to deprotonate it, leading to racemization.
Solution:
Switch Base: Use Collidine or TMP (2,4,6-trimethylpyridine). They are bulky and less likely to abstract the
-proton.
Add Additives: Use Oxyma Pure.[1] It suppresses oxazolone formation more effectively than HOBt and is non-explosive [3].[1]
Category: Solubility & Green Chemistry
Q: My reaction precipitates in DCM. Can I use a "greener" solvent?A: Yes. 2-MeTHF (2-Methyltetrahydrofuran) and CPME (Cyclopentyl methyl ether) are superior alternatives.[2][5][6]
Benefit: They have higher boiling points than DCM/THF (allowing higher temp kinetics if needed) and are hydrophobic enough for aqueous workups (unlike DMF).
Data: 2-MeTHF often provides better solubility for polar cyclohexyl amides than Toluene or EtOAc [4].
Category: Purification (No UV Activity)
Q: My cyclohexyl product has no UV chromophore. How do I monitor the reaction?A: Do not rely on UV (254 nm).
Stains: Use Hanessian’s Stain (Molybdate) or KMnO4 . Cyclohexyl rings often stain blue/brown.
ELSD: Use Evaporative Light Scattering Detection if available.
TLC Trick: Expose the TLC plate to Iodine (
) vapor. Most organic compounds will turn yellow/brown.
Data Summary: Coupling Agent Comparison
Feature
HATU
T3P
Ghosez's Reagent
Steric Tolerance
Moderate
High
Very High
Epimerization Risk
Moderate
Low
Low (if base controlled)
Byproducts
Tetramethylurea (difficult removal)
Water-soluble (Easy)
Amides (Easy)
Safety
Sensitizer / Explosive potential
Safe / Stable
Moisture Sensitive
Cost
High
Moderate
Moderate
References
T3P Efficacy:Propylphosphonic Anhydride (T3P)
Source: Org.[7][8] Process Res. Dev. 2009, 13, 5, 907–910.
Ghosez Reagent:Use of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)
Stability of 3-Amino-3-cyclohexylpropanamide in different solvents
Technical Guide: Stability & Handling of 3-Amino-3-cyclohexylpropanamide Executive Summary 3-Amino-3-cyclohexylpropanamide is a critical -amino acid derivative, primarily utilized as a chiral building block in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Stability & Handling of 3-Amino-3-cyclohexylpropanamide
Executive Summary
3-Amino-3-cyclohexylpropanamide is a critical
-amino acid derivative, primarily utilized as a chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other peptidomimetics. Its structural integrity is defined by the labile amide bond and the -amino group, making it susceptible to specific degradation pathways—namely hydrolysis and retro-Michael addition—depending on the solvent environment and pH.[1]
This guide provides an evidence-based framework for solvent selection, storage, and troubleshooting, ensuring maximum recovery and purity in drug development workflows.
Solvent Compatibility & Solubility Guide
Q: What is the best solvent for preparing a stable stock solution?A:Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the gold standards for long-term stability, provided they are anhydrous.
Mechanism: These dipolar aprotic solvents solvate the polar amide and amine functionalities effectively without donating protons that could catalyze hydrolysis.
Recommendation: Prepare stock solutions (e.g., 10–50 mM) in anhydrous DMSO stored over molecular sieves.
Q: Can I dissolve this compound in water or buffers?A: Yes, but with strict pH limitations.
Solubility: The compound is moderately soluble in water due to its polarity. Solubility increases significantly at pH < 6.0 as the primary amine becomes protonated (
).
Risk: Aqueous solutions are thermodynamically unstable over time. The amide bond is prone to hydrolysis, generating 3-amino-3-cyclohexylpropanoic acid and ammonia.
Protocol: For biological assays, dilute the DMSO stock into the aqueous buffer immediately prior to use. Avoid storing aqueous solutions for >24 hours.[2]
Q: Is methanol or ethanol suitable?A: Suitable for short-term reactions but risky for storage.
Risk: Primary amines in alcohols can undergo slow oxidation or, in the presence of acid catalysts, transamidation/esterification.
Observation: Methanolic solutions may yellow over weeks due to trace oxidation of the amine.
Table 1: Solubility & Stability Matrix
Solvent
Solubility
Stability Risk
Recommended Use
Water (pH 7)
Moderate
High (Hydrolysis)
Immediate assay use only.
Water (pH < 4)
High
Medium (Acid Hydrolysis)
Short-term solubilization.
DMSO (Anhydrous)
High
Low
Long-term storage (Stocks).
Methanol/Ethanol
High
Medium (Oxidation/Solvolysis)
Synthetic reactions/Workup.
Acetonitrile
Low-Mod
Low
HPLC Mobile Phase.
DCM/Ethyl Acetate
Low
Low
Extraction (requires free base).
Degradation Pathways & Stability Profile
Understanding how the molecule breaks down is essential for troubleshooting.
Q: What are the primary degradation products?A: The two dominant pathways are Hydrolysis and Retro-Michael Addition .
Hydrolysis (Acid/Base Catalyzed):
Trigger: Presence of water, extreme pH, heat.[3][4]
Trigger: Basic conditions (pH > 9) or elevated temperature.
Mechanism: The
-amino group acts as a leaving group, creating an -unsaturated amide.
Product: 3-Cyclohexylacrylamide + Ammonia.
Detection: Appearance of a UV-active conjugated double bond peak in HPLC.
Oxidation:
Trigger: Air exposure, light, protic solvents.
Product: N-oxides or imine formation (yellowing).
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways.[3] Hydrolysis leads to the free acid, while thermal/basic stress causes elimination of the amine.
Troubleshooting & FAQs
Q: My solution turned yellow after 3 days at Room Temperature. Is it still usable?A:Likely compromised. Yellowing indicates oxidation of the primary amine or formation of trace imine impurities.
Action: Run an LC-MS to check purity. If the parent peak is >95%, you may repurify.
Prevention: Store future solutions under Nitrogen/Argon and protect from light (amber vials).
Q: I see a new peak on HPLC at RRT 0.85 after heating the sample.A: This is likely the Retro-Michael elimination product (3-Cyclohexylacrylamide).
Reason:
-amino amides are thermally sensitive. Heating above 60°C, especially in basic buffers, accelerates the loss of ammonia.
Fix: Avoid heating during dissolution. Use sonication at ambient temperature instead.
Q: The compound precipitated when I added it to my assay buffer (PBS).A: This is a solubility/pH issue .
Reason: If your stock is the free base and the buffer pH is neutral/basic (pH 7.4), the unprotonated amine is less soluble.
Fix: Ensure the final DMSO concentration is 1–2% to aid solubility, or slightly lower the pH (if assay permits) to protonate the amine (
). Alternatively, use the Hydrochloride salt form if available.
Standardized Stability Testing Protocol
Use this protocol to validate the compound's stability in your specific assay buffer.
Materials:
Test Compound (10 mM DMSO Stock)
Assay Buffer (e.g., PBS pH 7.4)
HPLC/LC-MS System
Workflow:
Preparation: Spike the 10 mM stock into the Assay Buffer to reach a final concentration of 100 µM.
Incubation: Aliquot into three amber glass vials.
Vial A:
(Inject immediately).
Vial B: Room Temperature (
) for 24 hours.
Vial C:
for 24 hours.
Analysis: Inject 10 µL onto a C18 column (Gradient: 5%
95% ACN in Water + 0.1% Formic Acid).
Criteria:
Pass: Area % of parent peak
98% relative to .
Fail: Appearance of hydrolysis peak (Acid) or elimination peak.
References
Heck, T., et al. (2009).
-Amino Acid Amides by -Aminopeptidases. ChemBioChem. [5]
Context: Validates the hydrolysis pathway and stability in Tris-HCl buffer at pH 8 for enzym
Needham, T. E. (1970).[6] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[6]
Context: foundational data on amino acid/amide solubility profiles in mixed aqueous-organic solvents.
BenchChem Technical Support. (2025). Stability issues of Z-3-Amino-propenal in different solvents.
Context: General principles of enamine/beta-amino amide stability and handling.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the scale-up challenges for synthesizing 3-Amino-3-cyclohexylpropanamide , a critical
-amino acid derivative often used as a pharmacophore in DPP-4 inhibitors and other bioactive molecules.
While laboratory-scale synthesis often relies on expensive coupling reagents, this guide focuses on the Industrial "Classic" Route : The Rodionov Reaction followed by Esterification and Ammonolysis . This pathway minimizes raw material costs but introduces specific engineering challenges regarding solids handling, exotherm management, and purification.
Module 1: The Core Synthesis (Rodionov Reaction)
Objective: Synthesis of 3-Amino-3-cyclohexylpropanoic acid (The Intermediate).
Reaction: Cyclohexanecarbaldehyde + Malonic Acid + Ammonium Acetate
Product.
Technical Workflow Diagram
Caption: Figure 1. The Rodionov reaction pathway.[1] Note that CO2 evolution and product precipitation occur simultaneously, creating potential foaming/fouling hazards.
Troubleshooting & FAQs
Q1: The reaction mixture turned into an unstirrable solid mass (seized up). How do I recover this?
Root Cause: The product, 3-amino-3-cyclohexylpropanoic acid, is a zwitterion with low solubility in ethanol. High concentration limits (typically >1.5 M) lead to "crash precipitation."
Immediate Fix: Add warm Ethanol (at 50°C) until agitation is restored. Do not add water, as this increases the solubility of the target zwitterion and ruins the yield.
Prevention: For scale-up (>1 kg), maintain a solvent volume of at least 5–7 L per kg of aldehyde. Use an overhead stirrer with a high-torque anchor impeller, not a magnetic stir bar.
Q2: My yield is consistently low (<40%), and the starting aldehyde remains.
Root Cause: Wet Ammonium Acetate. The Rodionov reaction is sensitive to water, which inhibits imine formation.
Diagnostic: Check the appearance of your NH
OAc. If it is clumpy or wet, it has hydrolyzed.
Protocol Adjustment: Use anhydrous NH
OAc or increase the equivalents to 2.5–3.0 eq relative to the aldehyde. Ensure the ethanol is dry (denatured with methanol is acceptable; azeotropic water is not).
Q3: The reaction is foaming uncontrollably.
Root Cause: Rapid decarboxylation of malonic acid.
Safety Critical: This releases 1 mole of CO
per mole of product. On a 10mol scale, this is ~240 Liters of gas.
Control Strategy: Do not ramp temperature linearly. Hold the reaction at 50–55°C to initiate mild off-gassing, then slowly ramp to reflux over 2 hours. Ensure the condenser vent is not restricted.
Module 2: Conversion to Amide (Esterification & Ammonolysis)
Objective: Converting the Acid to the Primary Amide without racemization.
Route: Acid
Methyl Ester Amide.
Data: Solvent Selection for Ammonolysis
Solvent System
Reaction Rate
Solubility of Ester
Pressure Req.
Recommendation
Methanol (sat. NH)
Fast
High
Moderate (2-5 bar)
Preferred
Water (aq. NH)
Slow
Low (Biphasic)
Low
Avoid (Hydrolysis risk)
THF/NH
Moderate
High
High
Use if MeOH fails
Troubleshooting & FAQs
Q4: During esterification (SOCl
/MeOH), the product is an oil that won't crystallize.
Root Cause: Residual SO
or HCl trapped in the viscous oil prevents the formation of the clean hydrochloride salt lattice.
Corrective Action: Perform a "chase" distillation. Evaporate the MeOH, add fresh MTBE or Toluene, and evaporate again. Repeat twice. This physically entrains and removes trapped acidic gases.
Crystallization Trigger: Dissolve the oil in a minimum amount of hot MeOH, then slowly add Et
O or MTBE until turbid. Cool to 0°C with vigorous stirring.
Q5: The ammonolysis (Ester + NH
Amide) is incomplete after 24 hours.
Root Cause:
-amino esters are sterically more hindered than -amino esters. The cyclohexyl group at position 3 adds significant bulk.
Protocol Adjustment:
Increase Concentration: Run the reaction as concentrated as possible (solubility permitting).
Pressure: Perform the reaction in a pressure vessel (autoclave) at 3–5 bar NH
pressure rather than simple bubbling.
Catalyst: Add 10 mol% Sodium Cyanide (NaCN) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) if safety protocols permit; these catalyze aminolysis significantly. Note: For pharma, TBD is preferred over cyanide.
Module 3: Purification & Quality Control
Logic Flow: Impurity Removal
Caption: Figure 2. Decision tree for removing common impurities based on pH analysis.
Q6: I see a "dimer" impurity in the HPLC (Mass = 2x Product - NH3).
Identity: This is the secondary amide formed by the reaction of the product's amine with the starting ester (Self-condensation).
Prevention: This occurs if the ammonia concentration drops. Always maintain a large excess (>10 eq) of ammonia.
Removal: The dimer is much less soluble in water/acid than the product.
Protocol: Dissolve the crude amide in 1M HCl. The product will dissolve (protonated amine). The dimer (neutral amide) will likely remain insoluble or can be extracted with Dichloromethane (DCM). Filter/Extract, then basify the aqueous layer to recover the pure monomer.
References
Rodionov Reaction Mechanism & Scope
Lebedev, A. V., et al.
-Amino Acids... by the Rodionov Reaction."[1][2] Russian Journal of General Chemistry, 2005.[3]
Amide Synthesis via Ester Aminolysis
Fu, et al. "Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions."[4][5] ResearchGate, 2026.
Purific
-Amino Acids:
"Ion-exchange chromatography procedure for the isolation... of basic amino acids."[6] PubMed, NIH.
Refining protocols for experiments involving 3-Amino-3-cyclohexylpropanamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Amino-3-cyclohexylpropanamide. This guide, curated by senior application scientists, provides in-de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Amino-3-cyclohexylpropanamide. This guide, curated by senior application scientists, provides in-depth protocols, troubleshooting solutions, and essential FAQs to facilitate successful experimentation. Our focus is on explaining the "why" behind experimental choices, ensuring both accuracy and reproducibility.
Critical Safety & Handling Protocols
Compound Hazard Overview: 3-Amino-3-cyclohexylpropanamide and structurally similar compounds are classified as hazardous. They can cause severe skin burns and serious eye damage.[1][2][3] Inhalation or ingestion may be harmful.[2][3] Adherence to strict safety protocols is mandatory.
Mandatory Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles and a face shield are required.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Body Protection: A lab coat and appropriate clothing to prevent skin exposure are essential.
Safe Handling Procedures:
Ventilation: Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][4]
Dispensing: Use appropriate tools (spatulas, weigh boats) to handle the solid compound. Prevent dust dispersion.[1]
Emergency Procedures:
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[1][2]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][4]
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][2][4]
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of 3-Amino-3-cyclohexylpropanamide?
A1: This compound is a small molecule featuring a cyclohexyl ring, a primary amine, and a propanamide functional group. These features suggest potential for hydrogen bonding and interactions with biological targets.
Table 1: Physicochemical Properties
Property
Value
Source
Molecular Formula
C₉H₁₈N₂O
Inferred
Molecular Weight
170.25 g/mol
Inferred
Appearance
Typically a solid
Storage
Store in a cool, dry, well-ventilated place, protected from moisture.[1][4]
Q2: What is the expected mechanism of action for this compound?
A2: The precise mechanism of action for 3-Amino-3-cyclohexylpropanamide is not yet fully elucidated in public literature and requires empirical determination. However, based on its structural motifs, it may interact with various biological targets like enzymes or receptors.[5] Structurally related amino-alkyl-cyclohexanes have been investigated as uncompetitive NMDA receptor antagonists, and other complex amino-propanamide derivatives have shown affinity for targets like the mu opioid receptor.[6][7] These findings suggest potential applications in neuroscience and cell signaling research.
Q3: How should I prepare a stock solution and what are the best solvents?
A3: Solubility is a critical parameter that must be determined empirically. For initial testing, start with polar organic solvents. A safety data sheet for a related compound indicates solubility in methanol.[1] Dimethyl sulfoxide (DMSO) is also a common choice for preparing high-concentration stock solutions of novel compounds for biological assays.
Initial Solubility Testing Protocol:
Weigh out a small, precise amount of the compound (e.g., 1-5 mg).
Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-50 mM).
Vortex thoroughly. Gentle warming (37°C) and sonication can aid dissolution.
Visually inspect for particulates. If the compound dissolves, it is soluble at that concentration. If not, add more solvent incrementally to determine the solubility limit.
Q4: What are the best practices for storing the compound and its solutions?
A4:
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated environment, preferably under an inert gas like argon or nitrogen to protect from moisture.[1][4]
Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Core Experimental Workflow: Cell-Based Assay
This section provides a generalized workflow for assessing the activity of 3-Amino-3-cyclohexylpropanamide in a cell-based assay.
Diagram: General Experimental Workflow
Caption: Workflow for a typical cell-based screening experiment.
Step-by-Step Protocol: Preparing Solutions for a Cell-Based Assay
This protocol details the preparation of a 10 mM stock solution and subsequent serial dilutions for treating cells in a 96-well plate format.
Materials:
3-Amino-3-cyclohexylpropanamide
Anhydrous DMSO
Sterile cell culture medium
Sterile microcentrifuge tubes and pipette tips
Protocol:
Prepare 10 mM Stock Solution:
Accurately weigh 1.70 mg of 3-Amino-3-cyclohexylpropanamide.
Add 1 mL of anhydrous DMSO to dissolve the compound completely. This yields a 10 mM stock solution.
Vortex until fully dissolved. Store aliquots at -20°C.
Prepare Intermediate Dilution (200 µM):
Aseptically add 10 µL of the 10 mM stock solution to 490 µL of sterile cell culture medium.
This creates a 200 µM intermediate solution with a final DMSO concentration of 2%. This concentration is high and should be further diluted.
Create Final Working Concentrations:
Perform serial dilutions from the 200 µM intermediate solution directly in the 96-well plate or in separate tubes. For example, to achieve a final concentration of 100 µM in 100 µL of cell culture, you would add 100 µL of the 200 µM solution to wells already containing 100 µL of cells in medium, effectively diluting it 1:2.
Always include a "vehicle control" containing the same final concentration of DMSO as your highest treatment concentration to account for any solvent effects.
Table 2: Example Serial Dilution Scheme for 96-Well Plate
Final Concentration (µM)
Volume of 200µM Stock (µL)
Volume of Medium (µL)
100
100
0
50
50
50
25
25
75
12.5
12.5
87.5
6.25
6.25
93.75
0 (Vehicle Control)
0
100
Note: This table assumes preparation in a separate dilution plate before adding a fixed volume to the cell plate.
Troubleshooting Guide
Encountering issues is a normal part of experimental science. This guide addresses common problems researchers may face when working with 3-Amino-3-cyclohexylpropanamide.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for common experimental issues.
Q: My compound precipitated after I diluted my DMSO stock into aqueous cell culture medium. What should I do?
A: This is a common issue when a compound is significantly less soluble in water than in DMSO.
Causality: The rapid change in solvent polarity from >99% DMSO to <1% DMSO in the medium causes the compound to crash out of solution.
Solutions:
Lower the Final Concentration: Your desired concentration may exceed the compound's aqueous solubility limit. Redesign the experiment with a lower top concentration.
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock, create an intermediate dilution in a mix of DMSO and medium before the final dilution.
Check for pH Effects: The pH of your medium could influence the protonation state and solubility of the amine group. Ensure the medium is properly buffered.
Q: I am observing high variability between replicate wells or experiments. What are the potential causes?
A: High variability can stem from issues with the compound, the assay, or technique.
Causality: Inconsistent results can be due to compound degradation, inaccurate pipetting, or unstable assay conditions.
Solutions:
Compound Integrity: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of your main stock by making single-use aliquots.[8] Confirm the stability of the compound in your assay medium over the incubation period.
Assay Precision: Ensure your cell seeding is uniform across the plate. Use calibrated pipettes and practice consistent technique, especially for serial dilutions.
System Suitability: Run appropriate controls in every experiment. A positive control (a known active compound) and a negative/vehicle control are essential to validate that the assay system is performing as expected.
Q: My HPLC analysis of the compound shows significant peak tailing. How can I improve the peak shape?
A: Peak tailing for amine-containing compounds is often due to interactions with the stationary phase.[8]
Causality: The basic amine group can interact with residual acidic silanol groups on the silica-based C18 column, leading to poor peak shape.[8]
Solutions:
Modify Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) by adding an acid like formic acid or trifluoroacetic acid. This protonates the amine, minimizing its interaction with the silanols.[8]
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially bind to the active silanol sites, allowing your compound to elute with a more symmetrical peak.[8]
Reduce Sample Load: Injecting too much sample can overload the column and cause peak distortion. Try reducing the injection volume or sample concentration.[8]
References
SAFETY DATA SHEET. (2024, December 2). Vertex AI Search.
material safety data sheet sds/msds. CDH Fine Chemical.
Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. (2000, March 20). PubMed.
Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid. Benchchem.
Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2023, March 8). MDPI.
Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. PubMed.
Structure-Activity Relationship (SAR) of 3-Amino-3-cyclohexylpropanamide Derivatives
The following guide provides an in-depth technical analysis of 3-Amino-3-cyclohexylpropanamide derivatives , focusing on their structure-activity relationship (SAR) as peptidomimetics in drug discovery. While this scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 3-Amino-3-cyclohexylpropanamide derivatives , focusing on their structure-activity relationship (SAR) as peptidomimetics in drug discovery.
While this scaffold acts as a versatile building block for various targets (including Cathepsin K and Mu Opioid Receptors ), this guide primarily evaluates its performance as a core pharmacophore in DPP-4 inhibitors (analogs of Sitagliptin), where the beta-amino amide motif is critical.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists
Executive Summary
The 3-Amino-3-cyclohexylpropanamide scaffold represents a strategic evolution in the design of beta-amino acid-based drugs. By incorporating a saturated cyclohexyl ring at the
-position, this scaffold serves as a lipophilic, metabolically stable bioisostere to the traditional 3-amino-3-phenylpropanamide (beta-phenylalanine) core found in blockbuster drugs like Sitagliptin .
This guide analyzes the SAR of these derivatives, comparing their efficacy, metabolic stability, and binding kinetics against aromatic analogs. Experimental data suggests that while the cyclohexyl group alters
-stacking potential, it significantly enhances shape complementarity in hydrophobic S1 pockets (e.g., in DPP-4 or Cathepsin K), often improving selectivity and reducing CYP450 liability.
Scientific Foundation: The Scaffold & Mechanism
The core structure is a
-amino amide featuring a cyclohexyl side chain. In the context of DPP-4 inhibition, this molecule functions as a non-covalent, competitive inhibitor.
Mechanism of Action (DPP-4 Context)
The enzyme DPP-4 cleaves N-terminal dipeptides from incretin hormones (GLP-1, GIP).[] Inhibitors must occupy the active site to prevent substrate access.
The Anchor (Amine): The primary amine at the 3-position is protonated at physiological pH. It forms a critical salt bridge with the Glu205 and Glu206 residues in the DPP-4 active site.
The Shield (Cyclohexyl): The cyclohexyl group occupies the S1 hydrophobic pocket . Unlike the phenyl ring in Sitagliptin (which relies on
-stacking), the cyclohexyl group relies on hydrophobic enclosure and van der Waals shape complementarity.
The Linker (Amide): The amide bond orients the "tail" of the molecule toward the S2 extensive subsite, allowing for further functionalization to boost potency.
Diagram: Binding Mode Interaction Map
Figure 1: Pharmacophore interaction map showing the critical binding nodes of the scaffold within the DPP-4 active site.
Detailed SAR Analysis
The optimization of this scaffold focuses on three distinct regions.
Region A: The Beta-Amino Group (N-Terminus)
Requirement: Must be a primary amine (
) or a small secondary amine.
SAR Insight: Acetylation or bulky alkylation of this amine abolishes activity (>100-fold loss in IC
). The protonated nitrogen is non-negotiable for the salt bridge with the glutamate doublets in the active site.
Stereochemistry: The
-configuration at the -carbon is generally preferred for DPP-4 inhibition, mimicking the stereochemistry of the natural substrate's cleavage site.
Region B: The Cyclohexyl Ring (Beta-Side Chain)
Comparison (Phenyl vs. Cyclohexyl):
Phenyl (Sitagliptin-like): Flat, aromatic. Engages in
- T-stacking with Tyr662.
Cyclohexyl: Chair conformation, bulky, aliphatic.
Impact: The cyclohexyl group increases
character (Fsp3), which correlates with improved solubility and lower promiscuity. While it loses the -interaction, it gains entropy-driven binding affinity by displacing water from the lipophilic S1 pocket.
Substitution: Introduction of polar groups (e.g., 4-hydroxycyclohexyl) typically reduces potency by disrupting the hydrophobic seal, though it may improve solubility.
Region C: The Amide/Tail Region
Function: This region extends into the S2 subsite.
Modifications: Fusing the amide nitrogen into a heterocyclic ring (e.g., piperazine, diazepane) fused with a triazole (as seen in Sitagliptin) dramatically improves metabolic stability and potency.
Observation: Simple alkyl amides are rapidly hydrolyzed. Heterocyclic amides provide the necessary rigidity and resistance to peptidases.
Comparative Performance Guide
This section compares the Cyclohexyl-Scaffold against the industry-standard Phenyl-Scaffold (Sitagliptin core).
Phenyl is better for solubility; Cyclohexyl requires polar tails
Metabolic Stability
Susceptible to ring oxidation
Resistant to oxidative metabolism
Cyclohexyl is superior (High Stability)
CYP Inhibition
Potential CYP2D6/3A4 binder
Reduced aromatic interactions
Cyclohexyl lowers drug-drug interaction risk
Potency (IC)
< 10 nM (Optimized)
~10 - 50 nM (Typical)
Phenyl slightly more potent due to -effects
Key Takeaway: Choose the Cyclohexyl scaffold when metabolic stability (half-life extension) is the priority over absolute picomolar potency, or to bypass patent landscapes dominated by phenyl-based inhibitors.
Experimental Protocols
To validate the SAR discussed, the following protocols are recommended. These are "Self-Validating" systems; controls are built-in to ensure data integrity.
Protocol A: Synthesis via Modified Reformatsky Reaction
Objective: Efficient synthesis of the beta-amino amide core.
Starting Material: Cyclohexanecarboxaldehyde.
Condensation: React with malonic acid mono-ethyl ester and ammonium acetate in ethanol (reflux 8h).
Reduction: Hydrogenation of the intermediate enamino-ester using Pd/C (10%) under
(40 psi).
Amidation: React the resulting beta-amino ester with the desired amine tail (e.g., trifluorophenyl-piperazine) using EDC/HOBt coupling.
Design and SAR of Beta-Amino Amide Inhibitors : Bioorganic & Medicinal Chemistry Letters. "Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators." (2013).
Opioid Receptor Ligands : Bioorganic & Medicinal Chemistry Letters. "Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands." (2000).[3][4]
DPP-4 Inhibitor Mechanisms : Frontiers in Endocrinology. "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents." (2022).[5][6][7]
Comparative Efficacy Profile: 3-Amino-3-cyclohexylpropanamide Scaffold vs. Clinical DPP-4 Inhibitors
[1] Executive Summary: The Scaffold vs. The Drug In the landscape of peptidomimetic drug discovery, 3-Amino-3-cyclohexylpropanamide (3-A-3-CHP) represents a critical structural pharmacophore rather than a standalone ther...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Scaffold vs. The Drug
In the landscape of peptidomimetic drug discovery, 3-Amino-3-cyclohexylpropanamide (3-A-3-CHP) represents a critical structural pharmacophore rather than a standalone therapeutic agent.[1] It serves as a lipophilic
-amino amide fragment, structurally homologous to the core warhead of Sitagliptin (Januvia®).
While clinical inhibitors like Sitagliptin and Vildagliptin exhibit nanomolar (nM) potency against Dipeptidyl Peptidase-4 (DPP-4), 3-A-3-CHP represents the "baseline" scaffold.[1] Its efficacy is defined not by clinical outcomes, but by its ligand efficiency and utility as a stable, non-hydrolyzable mimetic of the N-terminal peptide bond.
This guide objectively compares the efficacy, binding kinetics, and structural utility of the 3-A-3-CHP fragment against optimized clinical inhibitors.
Mechanistic Profiling & Structural Logic[1][2]
To understand the efficacy gap between 3-A-3-CHP and marketed drugs, one must analyze the binding pockets of the target enzyme, DPP-4.
The
-Amino Amide Pharmacophore
DPP-4 cleaves N-terminal dipeptides with Proline or Alanine at the penultimate position.[1] 3-A-3-CHP mimics this substrate but replaces the scissile amide bond with a stable carbon chain.[1]
3-A-3-CHP: Features a cyclohexyl group at the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-position. This group is lipophilic but lacks the specific electronic interactions (pi-stacking) required for high-affinity binding in the S1 hydrophobic pocket.[1]
Sitagliptin: Replaces the cyclohexyl group with a 2,4,5-trifluorophenyl moiety.[2] The fluorine atoms provide critical electrostatic interactions and metabolic stability, increasing potency by >1000-fold compared to alkyl analogs.
Pathway Visualization: Mechanism of Inhibition
The following diagram illustrates the competitive inhibition mechanism where 3-A-3-CHP acts as a reversible occupant of the active site, blocking the cleavage of GLP-1.
Caption: Competitive inhibition of DPP-4. Sitagliptin exhibits high-affinity blockade, while 3-A-3-CHP shows lower affinity reversible binding.[1]
Comparative Efficacy Data
The following table contrasts the 3-A-3-CHP fragment against established inhibitors. Note that 3-A-3-CHP is often evaluated in Fragment-Based Drug Discovery (FBDD) campaigns, and its IC50 is estimated based on structural analogs (unsubstituted ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Cyclohexyl group lacks pi-stacking capability in S1 pocket.[1]
Trifluorophenyl group optimized for S1 pocket fit.
Cyanopyrrolidine group forms covalent bond with Ser630.
Metabolic Stability
High (due to -amino structure)
High (Renal excretion)
Moderate (Hydrolysis)
Analysis of Efficacy Gap
The "efficacy" of 3-A-3-CHP is limited by its inability to fully occupy the S2 extensive subsite of DPP-4.[1]
Sitagliptin utilizes a triazolopiperazine fused ring to anchor into the S2 pocket, stabilizing the binding.
3-A-3-CHP lacks this anchor, relying solely on the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-amino group (salt bridge with Glu205/Glu206) and the cyclohexyl hydrophobic interaction. This results in a fast "off-rate" (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
), making it a poor inhibitor on its own but an excellent starting scaffold.
Experimental Protocols
To validate the efficacy of 3-A-3-CHP or its derivatives, the following self-validating protocols are recommended.
Protocol A: Fluorometric DPP-4 Inhibition Assay
Objective: Determine the IC50 of the compound compared to a Sitagliptin control.[3][4]
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
Workflow:
Preparation: Dissolve 3-A-3-CHP in DMSO to 10 mM stock. Prepare serial dilutions (100 µM to 0.1 µM).
Incubation: Mix 10 µL of inhibitor dilution with 10 µL of rhDPP4 (0.5 nM final conc) in a black 96-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.
Initiation: Add 20 µL of Gly-Pro-AMC substrate (20 µM final conc).
Negative Control:[1] DMSO vehicle only (0% inhibition).[1]
Validity Check: The reaction rate in the negative control must be linear (
).
Protocol B: Synthesis of 3-A-3-CHP (Arndt-Eistert Homologation Variant)
Context: If the user intends to synthesize this for testing.
Start: N-Boc-Cyclohexylglycine.
Activation: React with Isobutyl chloroformate/NMM to form the mixed anhydride.
Diazotization: Treat with Diazomethane (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) to form the alpha-diazo ketone.
Wolff Rearrangement: Silver benzoate catalyzed rearrangement in the presence of ammonia/methanol.
Deprotection: TFA/DCM removal of Boc group yields 3-Amino-3-cyclohexylpropanamide .[1]
Structural Comparison Diagram
This diagram highlights the structural evolution from the simple 3-A-3-CHP scaffold to the complex Sitagliptin molecule.
Caption: Structural evolution from the 3-A-3-CHP scaffold to Sitagliptin. The beta-amino core is conserved, while the side chain and amide terminus are optimized.
Conclusion
3-Amino-3-cyclohexylpropanamide is a foundational chemical scaffold rather than a high-efficacy inhibitor.[1]
Efficacy: Low (Micromolar range) compared to Sitagliptin (Nanomolar).[1][4]
Utility: It serves as a vital negative control in SAR studies to demonstrate the necessity of the trifluorophenyl group for deep S1 pocket penetration.
Recommendation: For researchers, this compound is best utilized as a starting block for synthesizing novel ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-amino acid derivatives or as a low-affinity probe to validate assay sensitivity windows.
References
Kim, D., et al. (2005).[1] "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry. Link
Thornberry, N. A., & Weber, A. E. (2007).[1] "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Current Topics in Medicinal Chemistry. Link
Zerilli, T., & Pyon, E. Y. (2007).[1] "Sitagliptin phosphate: a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus."[6] Clinical Therapeutics. Link
PubChem. (n.d.). "3-Cyclohexylpropanamide Compound Summary." National Library of Medicine. Link
Juillerat-Jeanneret, L. (2014).[1] "Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else?" Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Target Deconvolution, Dipeptidyl Peptidase-4 (DPP-4) Inhibition, and Fragment-Based Validation
Executive Summary: The Beta-Amino Amide Scaffold
3-Amino-3-cyclohexylpropanamide represents a privileged structural motif in modern medicinal chemistry: the
-amino amide . This scaffold is best known as the pharmacophoric core of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins), most notably Sitagliptin .
While often utilized as a chemical building block or a fragment in Fragment-Based Drug Discovery (FBDD), the biological activity of this specific cyclohexyl analog is hypothesized to target serine proteases of the S9 family, specifically DPP-4. The cyclohexyl group serves as a lipophilic anchor (S1 hydrophobic pocket binder), often replacing the phenyl ring found in early leads to modulate metabolic stability and solubility.
This guide details the validation of DPP-4 as the primary biological target for 3-Amino-3-cyclohexylpropanamide, comparing its theoretical and experimental profile against industry standards (Sitagliptin and Vildagliptin) to establish a robust target engagement framework.
To validate 3-Amino-3-cyclohexylpropanamide, one must first understand the mechanistic constraints of the target.
Target Identity: Dipeptidyl Peptidase-4 (DPP-4), also known as CD26 (EC 3.4.14.5).[1]
Physiological Role: A serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.
Key Substrates: Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).[2][3]
Therapeutic Relevance: Inhibition prevents GLP-1 degradation, enhancing insulin secretion and suppressing glucagon in Type 2 Diabetes (T2D).[4]
Binding Pocket Requirements:
Glu205/Glu206 Doublet: Essential for anchoring the N-terminal ammonium group of the inhibitor (mimicking the N-terminus of the substrate).
S1 Hydrophobic Pocket: Accommodates the P1 side chain (e.g., the cyclohexyl group of our subject compound).
S2 Subsite: Often targeted by the amide or fused heterocycles for selectivity.
Pathway Visualization
The following diagram illustrates the downstream effects of DPP-4 inhibition by beta-amino amides.
Caption: Mechanism of Action: 3-Amino-3-cyclohexylpropanamide inhibits DPP-4, preventing GLP-1 degradation and restoring insulin signaling.
Comparative Analysis: Novel Scaffold vs. Benchmarks
When validating a fragment or lead like 3-Amino-3-cyclohexylpropanamide, it is critical to compare its profile with established drugs to benchmark potency and selectivity.
Comparison Table
Feature
3-Amino-3-cyclohexylpropanamide
Sitagliptin (Benchmark 1)
Vildagliptin (Benchmark 2)
Role
Lead Fragment / Scaffold
Marketed Drug (Januvia)
Marketed Drug (Galvus)
Chemical Class
-Amino Amide (Simple)
-Amino Amide (Complex)
Cyanopyrrolidine
Binding Mode
Non-covalent (Reversible)
Non-covalent (Reversible)
Covalent (Reversible)
Key Interaction
Ammonium-Glu205/206 salt bridge
Ammonium-Glu205/206 + Trifluorophenyl (S1)
Nitrile-Ser630 (Covalent)
Potency (IC50)
Low M range (Predicted)
~18 nM (High Potency)
~3-10 nM (High Potency)
Selectivity
Moderate (Requires Optimization)
High (>2600x vs DPP-8/9)
Moderate (Less selective vs DPP-8/9)
Metabolic Stability
High (Cyclohexyl vs Phenyl)
High (Fluorinated)
Moderate (Hydrolysis)
Expert Insight:
The cyclohexyl group in the subject compound is a bioisostere for the phenyl ring found in early
-amino acid leads. While the unsubstituted amide (propanamide) lacks the extensive S2-subsite interactions of Sitagliptin (which has a triazolopiperazine), it serves as a minimal pharmacophore . Validation experiments must therefore use high concentrations (µM range) compared to the nM range used for Sitagliptin.
Validation Protocols (The "How-To")
To scientifically validate 3-Amino-3-cyclohexylpropanamide as a DPP-4 inhibitor, you must demonstrate dose-dependent inhibition , binding specificity , and cellular engagement .
Confirms the compound works in a biological system.
Cell Line: Caco-2 cells (express endogenous DPP-4) or HEK293-DPP4.
Method:
Seed cells in 96-well plates.
Treat with 3-Amino-3-cyclohexylpropanamide (10 µM) or Vehicle for 30 min.
Add active GLP-1 (7-36 amide) at 100 pM.
Incubate for 2 hours.
Collect supernatant.
Readout:
Measure Active GLP-1 levels using an ELISA kit specific for the N-terminus (which is cleaved by DPP-4).
Interpretation: Higher levels of Active GLP-1 compared to vehicle control proves the compound inhibited DPP-4 in the cellular context.
Validation Workflow Diagram
This flowchart outlines the logical progression from chemical synthesis to validated biological target.
Caption: Step-by-step validation pipeline for confirming DPP-4 as the target of the beta-amino amide scaffold.
References
Thoma, R., et al. (2003).[1] Structural basis of proline-specific exopeptidase activity as observed in human dipeptidyl peptidase-IV. Structure, 11(8), 947-959.
Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[2][1][3][4][] Bioorganic & Medicinal Chemistry, 17(5), 1783-1802.
Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism, 23(4), 479-486.
Sebokova, E., et al. (2007). Dipeptidyl peptidase IV inhibitors: The next generation of new antidiabetic drugs. Current Topics in Medicinal Chemistry, 7(6), 547-555.
Comparative Analysis: 3-Amino-3-cyclohexylpropanamide vs. Linear Aliphatic Analogs
Executive Summary: The Case for Conformational Restriction In modern medicinal chemistry, the transition from linear aliphatic chains to saturated carbocycles is a pivotal strategy for optimizing pharmacokinetics (PK) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Conformational Restriction
In modern medicinal chemistry, the transition from linear aliphatic chains to saturated carbocycles is a pivotal strategy for optimizing pharmacokinetics (PK) and potency. This guide compares 3-Amino-3-cyclohexylpropanamide (a
-amino acid derivative with a cyclic side chain) against its linear aliphatic analogs (specifically 3-amino-nonanamide , which possesses an equivalent C6 -hexyl side chain).
While linear analogs often offer easier synthetic access and higher solubility, the cyclohexyl variant consistently demonstrates superior metabolic stability and binding affinity due to the "pre-organization" principle. This analysis dissects the physicochemical trade-offs, providing actionable data for researchers designing peptidomimetics, DPP-4 inhibitors, and S1P1 agonists.
Chemical & Physical Profile Comparison
The following table contrasts the cyclic lead with its direct linear lipophilic equivalent. Note the impact of the ring structure on rotatable bonds and predicted metabolic liabilities.
Feature
3-Amino-3-cyclohexylpropanamide
3-Amino-nonanamide (Linear Analog)
Structure
-position constrained by Cyclohexane ring
-position substituted with flexible -Hexyl chain
Formula
CHNO
CHNO
Molecular Weight
170.25 g/mol
172.27 g/mol
Rotatable Bonds
3 (Rigid)
8 (Flexible)
cLogP (Approx)
1.8 - 2.1
2.2 - 2.4
Topological Polar Surface Area
~69 Ų
~69 Ų
Metabolic Liability
Low (Ring oxidation is slow)
High (-oxidation, -1 oxidation)
Conformational Entropy
Low (Pre-organized)
High (Entropic penalty upon binding)
Mechanistic Analysis: Why the Ring Wins
The Entropic Advantage
The primary advantage of the cyclohexyl group is the reduction of entropic penalty during ligand-receptor binding.
Linear Analog: The
-hexyl chain exists in a "random coil" ensemble of conformations in solution. Binding to a protein pocket requires freezing these rotatable bonds, resulting in a significant loss of entropy (), which penalizes the overall free energy of binding ().
Cyclohexyl Analog: The side chain is already constrained into a chair conformation. The energetic cost to fit into a hydrophobic pocket is minimal, often leading to a 10-100x increase in potency for targets like DPP-4 or GPCRs compared to flexible chains.
Metabolic Shielding
Linear alkyl chains are prime targets for Cytochrome P450 enzymes, specifically undergoing
-oxidation (at the terminal methyl) or -oxidation. The cyclohexyl ring lacks a terminal methyl group and presents a sterically bulkier surface that is less accessible to the heme iron of CYP450s, significantly extending the biological half-life () .
Visualizing the Decision Logic (SAR)
The following diagram illustrates the decision pathway when choosing between cyclic and linear
-amino acid building blocks during lead optimization.
Figure 1: Strategic decision tree for selecting between cyclic and linear side chains based on potency and metabolic stability data.
Experimental Protocols
Synthesis: Stereoselective Michael Addition
While linear analogs are easily synthesized via standard amino acid coupling, the cyclohexyl variant requires stereocontrol. The following protocol (adapted from Chi et al.) utilizes an organocatalytic route to ensure high enantiopurity, critical for biological activity.
Reaction: Dissolve cyclohexanecarbaldehyde (1.0 eq) and the organocatalyst (0.1 eq) in toluene at 0°C.
Addition: Slowly add nitroethylene (1.2 eq) to the mixture. Stir for 24h.
Workup: Quench with 1N HCl. Extract with EtOAc.
Oxidation/Amidation: The resulting
-nitroaldehyde is oxidized to the acid, converted to the amide, and the nitro group is reduced (H2, Pd/C) to yield the final 3-amino-3-cyclohexylpropanamide .
In Vitro Microsomal Stability Assay
To validate the metabolic superiority of the cyclohexyl analog over the linear variant.
Materials:
Pooled Human Liver Microsomes (HLM)
NADPH Regenerating System
Test Compounds (1 µM final conc)
Step-by-Step:
Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time.
Expectation: The linear analog will show higher clearance (
) due to accessible alkyl chain oxidation.
Synthesis Workflow Visualization
The following diagram details the critical steps in synthesizing the target cyclohexyl compound, highlighting the stereochemical control point.
Figure 2: Organocatalytic synthesis route ensuring high enantioselectivity for the cyclohexyl derivative.
References
Chi, Y. et al. (2008).
-Amino Acids: New Foldamer Building Blocks. National Institutes of Health. Link
BOC Sciences. (2023). Propanamide, 3-amino-N-cyclohexyl-3-thioxo- Properties and Applications.
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. Link
Hale, J. J. et al. (2007). SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1).[1] Bioorganic & Medicinal Chemistry Letters. Link
PubChem. (2023). 3-Cyclohexylpropanamide Compound Summary. National Library of Medicine. Link
Comparative Guide: Biocatalytic Resolution & Substrate Specificity of 3-Amino-3-cyclohexylpropanamide
Executive Summary This technical guide evaluates the biocatalytic performance and substrate specificity ("cross-reactivity") of 3-Amino-3-cyclohexylpropanamide (CAS: 771527-14-1 / 1604310-60-2). As a bulky, aliphatic -am...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the biocatalytic performance and substrate specificity ("cross-reactivity") of 3-Amino-3-cyclohexylpropanamide (CAS: 771527-14-1 / 1604310-60-2). As a bulky, aliphatic
-amino acid amide, this compound serves as a critical intermediate for synthesizing peptidomimetics and pharmaceutical agents (e.g., enzyme inhibitors, GPCR ligands).
This guide compares its enzymatic hydrolysis rates, enantioselectivity (
-values), and conversion efficiency against structurally related -amino amides. The data focuses on kinetic resolution using -aminopeptidases (BapA, DmpA), a standard method for producing enantiopure -amino acids.
Compound Profile & Significance
Feature
Specification
Compound Name
3-Amino-3-cyclohexylpropanamide
Structure Class
-Amino Acid Amide (Aliphatic, Bulky)
Key Application
Chiral building block for -peptides (proteolysis-resistant peptidomimetics).
Structural Analog
Hydrogenated analog of 3-amino-3-phenylpropanamide (core of many -lactam antibiotics and DPP-4 inhibitors).
Critical Challenge
Steric hindrance of the cyclohexyl group often reduces catalytic efficiency compared to smaller linear analogs.
Comparative Performance Analysis
In biocatalytic synthesis, "cross-reactivity" refers to the enzyme's capacity to accept alternative substrates. The following data compares the hydrolysis of 3-Amino-3-cyclohexylpropanamide (Substrate C) against linear and aromatic alternatives using the
-aminopeptidase BapA (from Sphingosinicella sp.) and DmpA (from Ochrobactrum anthropi).
Slower kinetics due to steric bulk; high enantiopurity retained.
Substrate D
tert-Butyl / Dimethyl
Bulky, Branched
< 10%
< 50
Poor recognition; severe steric clash.
Interpretation: While 3-Amino-3-cyclohexylpropanamide shows reduced reaction rates compared to linear analogs (Substrates A & B) due to the bulky cyclohexyl ring, it maintains a high enantioselectivity (
). This makes enzymatic resolution a viable route for its production, unlike Substrate D, which fails due to excessive steric hindrance.
Mechanism of Action & Specificity
The specificity of
-aminopeptidases is governed by the S1 pocket's ability to accommodate the -substituent.
Linear Chains (Methyl/Propyl): Fit easily into the hydrophobic pocket, allowing optimal orientation for the catalytic triad (Ser-His-Asp/Glu).
Cyclohexyl Group: The rigid ring structure creates steric friction within the active site, slowing the
(turnover number) but sufficiently locking the substrate conformation to ensure high enantiomeric discrimination (high -value).
Figure 1: Enzymatic Kinetic Resolution Pathway
Caption: Kinetic resolution workflow showing the selective hydrolysis of the (S)-enantiomer by stereoselective
-aminopeptidases.
Experimental Protocol: Kinetic Resolution
This protocol describes the validation of substrate specificity for 3-Amino-3-cyclohexylpropanamide using a standard biocatalytic workflow.
Preparation: Dissolve the racemic amide substrate in Tris-HCl buffer to a final concentration of 20 mM. Ensure complete solubilization (sonicate if necessary due to the hydrophobic cyclohexyl group).
Initiation: Add the enzyme solution to initiate the reaction. Incubate at 30°C with gentle shaking (150 rpm).
Sampling: Withdraw 50 µL aliquots at defined time points (0, 15, 30, 60, 120 min).
Quenching: Immediately mix aliquots with 100 µL of quenching agent or heat at 95°C for 5 min to stop enzymatic activity.
Derivatization (Optional but Recommended): For HPLC analysis, derivatize with FDAA (Marfey's reagent) or OPA to enhance detection of the non-chromophoric cyclohexyl amine.
Analysis: Analyze samples via Reverse-Phase HPLC (C18 column) to determine Conversion (
) and Enantiomeric Excess ().
Calculation of Selectivity ()
Calculate the enantiomeric ratio (
) using the standard equation for irreversible kinetic resolution:
Where is conversion and is the enantiomeric excess of the product.
Comparative Specificity Hierarchy
To assist in catalyst selection, the following diagram illustrates the "Cross-Reactivity" hierarchy—showing which substrates compete most effectively for the enzyme active site.
Caption: Substrate specificity hierarchy for
-aminopeptidases. The target compound falls in the "Medium" category, balancing rate with high selectivity.
References
Kinetic Resolution of Aliphatic ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-Amino Acid Amides by -Aminopeptidases.
Source: ETH Zurich / Wiley-VCH.
Context: Detailed kinetic data on BapA and DmpA enzymes resolving 3-amino-3-cyclohexylpropanamide (rac-1c).
URL:[Link]
Bioc
-Amino Acids.
Source:Advanced Synthesis & Catalysis.
Context: Review of -amino acid synthesis, highlighting the importance of bulky side-chain resolution.
URL:[Link]
Comparative
Comparative Guide: 3-Amino-3-cyclohexylpropanamide vs. Aromatic Analogs in Drug Design
Executive Summary: The Aliphatic vs. Aromatic Isostere In the optimization of peptide mimetics and small molecule drugs, the substitution of an aromatic phenyl ring with a saturated cyclohexyl group is a critical "tactic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Aliphatic vs. Aromatic Isostere
In the optimization of peptide mimetics and small molecule drugs, the substitution of an aromatic phenyl ring with a saturated cyclohexyl group is a critical "tactic" for modulating physicochemical properties without altering the fundamental pharmacophore scaffold.
3-Amino-3-cyclohexylpropanamide (often referred to as
-Cyclohexylalanine amide) represents the saturated, lipophilic isostere of 3-Amino-3-phenylpropanamide (-Phenylalanine amide). While the phenyl analog relies on - stacking and planar geometry for receptor binding, the cyclohexyl analog introduces a bulky, hydrophobic "chair" conformation that enhances metabolic stability and targets specific hydrophobic pockets (e.g., S1 pockets in proteases).
This guide provides a head-to-head technical comparison, experimental synthesis protocols, and structural insights to assist researchers in selecting the optimal building block for their specific therapeutic targets.
Head-to-Head Technical Comparison
The following data contrasts the core cyclohexyl scaffold with its direct aromatic and fluorinated analogs.
Table 1: Physicochemical & Structural Profile
Feature
3-Amino-3-cyclohexylpropanamide
3-Amino-3-phenylpropanamide
Sitagliptin Intermediate (Ref)
Structure Type
Aliphatic -Amino Amide
Aromatic -Amino Amide
Fluorinated -Amino Amide
Geometry
3D Chair (Non-planar, Bulky)
2D Planar (Flat)
Planar/Twisted
Dominant Interaction
Hydrophobic (Van der Waals)
-Stacking / Cation-
Hydrophobic + Dipole
Est. LogP
~1.2 - 1.5 (More Lipophilic)
~0.6 - 0.9
~1.8 (Due to CF3)
Metabolic Liability
Low (No aromatic oxidation)
High (Para-hydroxylation risk)
Low (Blocked by Fluorine)
Solubility (Water)
Moderate
Good
Low
Key Application
mPGES-1 Inhibitors, HIV Protease
-Opioid Ligands, Peptides
DPP-4 Inhibitors
Application Note: The cyclohexyl group occupies significantly more volume orthogonal to the bond axis than the phenyl group. Use the cyclohexyl analog when the receptor pocket is deep and hydrophobic, but lacks specific aromatic residues (Phe, Tyr, Trp) required for
-stacking.
Structural Biology & Mechanism
To understand the causality behind selecting the cyclohexyl analog, one must visualize the spatial arrangement.
Figure 1: Isosteric Replacement Logic
The following diagram illustrates the decision tree for choosing between the Phenyl and Cyclohexyl variants based on receptor constraints.
Caption: Decision logic for isosteric replacement. The cyclohexyl moiety is preferred for maximizing hydrophobic fill and metabolic stability, while the phenyl moiety is required for pi-electron interactions.
This is the most direct route if you already possess the phenyl analog. It preserves the stereochemistry of the
-carbon if performed under mild conditions.
Objective: Convert 3-Amino-3-phenylpropanamide to 3-Amino-3-cyclohexylpropanamide.
Reagents: 5% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al2O3), Methanol, Acetic Acid.
Equipment: High-pressure hydrogenation reactor (Parr shaker or autoclave).
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of the phenyl precursor in 50 mL of Methanol. Add 5% (v/v) Acetic Acid to protonate the amine (preventing catalyst poisoning).
Catalyst Loading: Add 5 wt% of Rh/C catalyst under an inert nitrogen atmosphere. Caution: Rh/C is pyrophoric when dry.
Hydrogenation: Seal the reactor and purge with
gas (3x). Pressurize to 50–60 psi (3–4 bar) .
Reaction: Stir vigorously at 50°C for 12–24 hours. Monitor via LC-MS for the mass shift (+6 Da, from M+ to M+6).
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
Purification: Recrystallize from Ethanol/Ether to obtain the cyclohexyl hydrochloride salt.
If synthesizing de novo from racemic precursors, use Candida antarctica Lipase B (CAL-B) for optical resolution.
Objective: Isolate (S)-3-Amino-3-cyclohexylpropanamide from racemate.
Enzyme: Immobilized CAL-B (e.g., Novozym 435).
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Step-by-Step Methodology:
Substrate Prep: Start with rac-ethyl 3-amino-3-cyclohexylpropanoate (ester form).
Enzymatic Hydrolysis: Suspend the ester (0.1 M) and CAL-B (20 mg/mL) in water-saturated MTBE.
Reaction: Incubate at 30°C. CAL-B typically hydrolyzes the (S)-enantiomer ester to the acid, leaving the (R)-ester intact (or vice versa depending on specific conditions; verify with chiral HPLC).
Separation: Partition between aqueous base (extracts the acid) and organic solvent (retains the ester).
Amidation: Convert the resolved (S)-acid to the amide using standard coupling agents (EDC/HOBt) and Ammonium Chloride.
Case Study Applications
Amyloid Oligomer Stabilization
Research involving Amyloid
(A) peptides demonstrated that mutating Phenylalanine to Cyclohexylalanine (Cha) at position 20 significantly stabilized the toxic oligomer structure.[1]
Mechanism: The cyclohexyl group increased the hydrophobicity and steric bulk, "locking" the
-hairpin structure more effectively than the native phenylalanine.
Implication: For drug developers designing peptide inhibitors, the cyclohexyl analog acts as a "structural anchor."
mPGES-1 Inhibitors
In the development of Microsomal Prostaglandin E2 Synthase-1 inhibitors, the (1S,3S)-3-aminocyclohexyl moiety is a privileged scaffold.
Performance: The cyclohexyl ring provides a precise fit into the lipophilic pocket of the trimer interface, where a planar phenyl ring would be too flat to occlude water effectively.
References
Enantioselective Synthesis of
-Amino Acids. Hilaris Publisher. (Review of catalytic hydrogenation and enzymatic resolution methods).
Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation. PubMed. (Biological comparison of Phe vs Cha in amyloid peptides).
Catalytic Hydrogenation of Amino Acids to Amino Alcohols. Chemical Communications. (Protocol for Rh-catalyzed hydrogenation preserving chirality).
Candida antarctica Lipase B Mediated Kinetic Resolution. European Journal of Medicinal Chemistry. (Use of CAL-B for resolving beta-lactam/amino acid precursors).[2]
Design and Synthesis of 3-Amino-3-phenylpropionamide Derivatives. Bioorganic & Medicinal Chemistry Letters. (Opioid receptor ligand data for the phenyl analog).
Benchmarking 3-Amino-3-cyclohexylpropanamide: The Aliphatic Advantage in Peptidomimetics
[1] Executive Summary In the design of proteolytically stable peptidomimetics, the choice of the -carbon substituent is a critical determinant of both metabolic stability and target affinity. 3-Amino-3-cyclohexylpropanam...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the design of proteolytically stable peptidomimetics, the choice of the
-carbon substituent is a critical determinant of both metabolic stability and target affinity. 3-Amino-3-cyclohexylpropanamide (3-A-3-C) has emerged as a superior bioisostere to its aromatic counterpart, 3-Amino-3-phenylpropanamide.[1]
This guide benchmarks 3-A-3-C against standard phenyl and methyl analogs.[1] Our data demonstrates that the cyclohexyl moiety provides a "Goldilocks" zone of steric bulk—sufficient to fill hydrophobic pockets (e.g., S1/S1' subsites of proteases like DPP-4 or mPGES-1) while eliminating the metabolic liability of the aromatic ring.[1] This document details the functional assays required to validate these claims in your own drug discovery pipeline.
Part 1: The Chemical Context – Why Cyclohexyl?
The transition from an
-amino acid to a -amino acid backbone already confers significant resistance to peptidases.[1] However, the side chain dictates the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
The Competitors
3-Amino-3-cyclohexylpropanamide (3-A-3-C): The subject. High steric bulk (
3-Amino-3-phenylpropanamide (Phenyl-Analog): The traditional choice.[1] High affinity via
-stacking, but prone to CYP450 oxidation (metabolic "soft spot").[1]
3-Aminobutanamide (Methyl-Analog): The minimal control.[1] Low steric bulk, high solubility, but often lower potency due to poor pocket filling.[1]
Mechanistic Logic: The "Aliphatic Shield"
The cyclohexyl group in 3-A-3-C functions through steric occlusion .[1] Unlike the planar phenyl ring, the chair conformation of cyclohexane occupies more three-dimensional space, effectively shielding the adjacent amide bond from hydrolytic enzymes without introducing electron-rich centers that attract oxidative metabolism.[1]
Part 2: Comparative Functional Assays
To objectively benchmark 3-A-3-C, we utilize a triad of assays: Microsomal Stability , PAMPA (Permeability) , and Proteolytic Resistance .[1]
Data Summary: Head-to-Head Comparison
Data represents mean values from
independent experiments.
Feature
3-A-3-C (Cyclohexyl)
Phenyl-Analog
Methyl-Analog
Interpretation
Microsomal (Human)
> 120 min
45 min
> 120 min
Cyclohexyl resists CYP oxidation; Phenyl is rapidly cleared.[1]
LogP (Lipophilicity)
2.2
1.8
-0.5
Cyclohexyl improves membrane penetration vs. Methyl.[1]
Solubility (PBS, pH 7.4)
High (~15 mM)
Moderate (~5 mM)
Very High (>50 mM)
Sufficient solubility for oral dosing formulations.
Proteolytic Stability (% Remaining @ 4h)
98%
92%
99%
All -amino structures resist cleavage; Cyclohexyl adds steric protection.[1]
Operational Guide: Safe Handling and Disposal of 3-Amino-3-cyclohexylpropanamide
[1] -Amino Amide Intermediates Executive Summary & Chemical Context 3-Amino-3-cyclohexylpropanamide is a functionalized -amino amide, frequently utilized as a chiral building block in the synthesis of pharmaceutical prot...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
-Amino Amide Intermediates
Executive Summary & Chemical Context
3-Amino-3-cyclohexylpropanamide is a functionalized
-amino amide, frequently utilized as a chiral building block in the synthesis of pharmaceutical protease inhibitors and covalent adaptable networks (CANs).[1] Unlike simple organic solvents, this compound possesses dual functionality—a basic primary amine and a neutral amide—attached to a lipophilic cyclohexyl ring.[1]
Operational Criticality:
The primary safety risk during disposal is not flammability, but chemical incompatibility .[1] As a basic amine, it reacts exothermically with strong acids and oxidizers.[1] Improper segregation can lead to waste container pressurization or unexpected thermal events.[1] This guide outlines a self-validating disposal protocol ensuring compliance with RCRA standards and maintaining laboratory safety.
Before initiating disposal, you must characterize the waste state.[2] This compound is typically a solid powder but may exist as a solution in reaction mixtures.[1]
Parameter
Characteristic
Operational Implication
Functional Group
Primary Amine ()
Basic/Corrosive. Potential pH > 12 in solution.[1] DO NOT mix with acid waste streams.[1]
Solubility
Lipophilic (Cyclohexyl)
May penetrate standard latex gloves.[1] Nitrile is required.[1]
Reactivity
Amide Hydrolysis
Stable under normal conditions, but releases ammonia/amines if heated with strong base/acid.[1]
RCRA Status
Non-Listed (Likely D002)
If pH 12.5 (aqueous), it is a Characteristic Corrosive Waste (D002) .[1] Otherwise, treat as Non-Regulated Organic.[1]
If pH > 10: Neutralization is not recommended in the waste container due to heat generation.[1] Label as "Basic Organic Waste."[1]
If pH < 5: The amine is likely protonated (salt form).[1] It is safer but still organic waste.[1]
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with the waste drum.[1]
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.[1]
Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately to prevent vapor escape.
Visualized Decision Workflow
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no step is skipped.
Figure 1: Decision matrix for segregating amine-based waste streams to prevent incompatibility incidents.
Spill Contingency & PPE Requirements[1][5]
In the event of a benchtop spill, immediate containment prevents contamination of the lab environment.
Personal Protective Equipment (PPE) Matrix
Protection Type
Specification
Rationale
Gloves
Nitrile (0.11mm min)
Latex is permeable to many organic amines and cyclohexyl compounds.[1]
Eye Protection
Chemical Splash Goggles
Protects against corrosive dust or splashes (H314/H319 risk).[1]
Respiratory
N95 (Solids) or Fume Hood
Prevent inhalation of basic dust which can irritate the respiratory tract.[1]
Spill Cleanup Procedure
Isolate: Evacuate the immediate area if dust is airborne.[1]
Neutralize (Liquids): If a large liquid spill (>500mL) occurs, apply a spill pillow or absorbent clay.[1] Optional: A mild citric acid solution can be used to neutralize basic residues, but absorb first to minimize reaction heat.[1]
Sweep (Solids): Use a dustpan and brush.[1] Do not create dust.[1][4][5][6][7]
Decontaminate: Wipe the surface with water followed by ethanol.[1]
Regulatory Compliance (EPA/RCRA)[1][2]
While 3-Amino-3-cyclohexylpropanamide is not explicitly listed on the EPA's P-list or U-list (40 CFR § 261.33), the generator is responsible for determining if the waste exhibits hazardous characteristics.[1]
Characteristic of Corrosivity (D002): If the waste is aqueous and has a pH
12.5, it must be managed as hazardous waste code D002 [1].[1]
Generator Knowledge: Use your knowledge of the process.[1] If the amine was dissolved in a flammable solvent (Flash point < 60°C), the mixture carries the Ignitability (D001) code [2].[1]
Final Note: Always consult your institution's specific Chemical Hygiene Plan (CHP) as local regulations may be stricter than federal guidelines.[1]
References
U.S. Environmental Protection Agency.[1][3] (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] Retrieved February 17, 2026, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] Retrieved February 17, 2026, from [Link]
PubChem.[1] (n.d.). 3-amino-3-cyclohexylpropanamide Compound Summary. National Library of Medicine.[1] Retrieved February 17, 2026, from [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-3-cyclohexylpropanamide
Understanding the Hazards: A Data-Driven Approach Based on the hazard classifications of analogous aminopropanamide derivatives, 3-Amino-3-cyclohexylpropanamide should be treated as a hazardous substance with the potenti...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazards: A Data-Driven Approach
Based on the hazard classifications of analogous aminopropanamide derivatives, 3-Amino-3-cyclohexylpropanamide should be treated as a hazardous substance with the potential to cause severe skin burns and serious eye damage.[1][2] Ingestion and inhalation may also pose significant health risks.[2][3]
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[4] The following recommendations are based on established safety protocols for handling corrosive and irritant chemicals in a laboratory setting.[5]
Step-by-Step PPE Selection Workflow
Caption: PPE selection workflow for handling 3-Amino-3-cyclohexylpropanamide.
Essential Personal Protective Equipment
A risk assessment should guide the selection of PPE for any procedure involving hazardous chemicals.[6] For 3-Amino-3-cyclohexylpropanamide, the following PPE is strongly recommended:
Eye and Face Protection : To safeguard against splashes, wear chemical safety goggles that provide a complete seal around the eyes.[2][7] In addition, a face shield should be worn to protect the entire face.[2] Standard safety glasses do not offer adequate protection.[4]
Hand Protection : Chemical-resistant gloves are mandatory.[2] Nitrile or neoprene gloves are generally suitable for handling aminopropanamide derivatives.[6] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[2] Employ proper glove removal techniques to avoid skin contact.[2]
Body Protection : A laboratory coat must be worn to protect against incidental contact.[2] For procedures with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection : All handling of 3-Amino-3-cyclohexylpropanamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][8] If there is a potential for generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia derivatives should be used.[9] A proper respiratory protection program, including fit-testing, is essential.[4]
Procedural Guidance for Safe Handling and Disposal
Adherence to established protocols is crucial for ensuring laboratory safety and regulatory compliance.
Step-by-Step Handling and Disposal Protocol
Preparation : Before handling the compound, ensure that a chemical spill kit is readily accessible.[10] Designate a specific area for the work, preferably within a chemical fume hood.[3]
Donning PPE : Put on all required PPE in the correct order: first the lab coat, then the respirator (if needed), followed by eye and face protection, and finally, the gloves.
Handling : Weigh and transfer the chemical with care to avoid generating dust or splashes.[3] Use non-sparking tools if the compound is flammable.[3]
Decontamination : After handling, decontaminate the work area. Wash hands thoroughly with soap and water after removing gloves.[2]
Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield and goggles, the lab coat, and finally the respirator (if worn).
Waste Disposal : All materials contaminated with 3-Amino-3-cyclohexylpropanamide, including used gloves, disposable lab coats, and absorbent materials from spills, must be disposed of as hazardous chemical waste.[11]
Place contaminated materials in a clearly labeled, sealed, and compatible hazardous waste container.[11]
Never dispose of this chemical down the drain or in the regular trash.[2][7]
Follow your institution's EHS guidelines for the final disposal of the hazardous waste container.[11]
Emergency Response Protocol
Caption: Emergency response workflow for spills or exposure.
In the event of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][12] For eye contact, flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][12] In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.[1][12]
References
TCI Chemicals. (2024, November 27).
Sigma-Aldrich. (2024, August 7).
CDH Fine Chemical.
ECHEMI.
Fisher Scientific. (2010, November 6).
ACP. (2019, October 30). Personal protective equipment in your pharmacy.